BU09059
Description
Properties
CAS No. |
1541206-05-6 |
|---|---|
Molecular Formula |
C28H37N3O5 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate |
InChI |
InChI=1S/C28H37N3O5/c1-4-36-27(35)25(30-26(34)24-13-19-8-9-23(33)12-20(19)15-29-24)17-31-11-10-28(3,18(2)16-31)21-6-5-7-22(32)14-21/h5-9,12,14,18,24-25,29,32-33H,4,10-11,13,15-17H2,1-3H3,(H,30,34)/t18-,24+,25?,28+/m0/s1 |
InChI Key |
RKGRJMYCISUSNK-XTNINKNLSA-N |
Isomeric SMILES |
CCOC(=O)C(CN1CC[C@@]([C@H](C1)C)(C)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |
Canonical SMILES |
CCOC(=O)C(CN1CCC(C(C1)C)(C)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BU09059; BU-09059; BU 09059. |
Origin of Product |
United States |
Foundational & Exploratory
BU09059 kappa-opioid receptor antagonist mechanism
An In-depth Technical Guide to the Mechanism of BU09059, a Selective Kappa-Opioid Receptor Antagonist
Introduction
This compound is a potent, selective, and short-acting competitive antagonist of the kappa-opioid receptor (KOR).[1] Developed from the scaffold of JDTic, a long-acting KOR antagonist, this compound was engineered using "soft-drug" principles to possess a more favorable pharmacodynamic profile for therapeutic applications.[2][3] Prototypical KOR antagonists like norbinaltorphimine (B1679850) (norBNI) and JDTic exhibit an unusually long duration of action, inhibiting receptor signaling for weeks after a single dose, which may be undesirable for clinical use.[4][5] This prolonged effect is hypothesized to be linked to mechanisms like c-Jun N-terminal kinase (JNK)-mediated receptor inactivation.[4][6] this compound was designed with a potentially metabolically labile ester group to circumvent this long-lasting action, resulting in a reversible antagonism with a shorter in vivo duration.[2][4] Its high affinity for the KOR, significant selectivity over mu (μ) and delta (δ) opioid receptors, and distinct pharmacodynamic profile make it a critical tool for neuropharmacology research and a potential lead for developing treatments for psychiatric disorders such as depression and addiction.[3][7]
Binding Affinity and Selectivity
The initial characterization of this compound involves determining its binding affinity (Ki) for the three primary opioid receptor subtypes (κ, μ, and δ). This is typically achieved through competitive radioligand binding assays using membranes from cells expressing the specific human opioid receptor subtype. These experiments quantify the concentration of this compound required to displace a radiolabeled ligand, providing the Ki value.
This compound demonstrates a nanomolar affinity for the kappa-opioid receptor, with significantly weaker affinity for the mu and delta subtypes.[2] This confers a high degree of selectivity, a crucial attribute for a targeted therapeutic agent.
Data Presentation: Opioid Receptor Binding Affinities
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | κ/μ Selectivity (Fold) | κ/δ Selectivity (Fold) |
| This compound | 1.72 | 26.5 | 1060 | 15 | 616 |
Table 1: Binding affinities and selectivity ratios for this compound at human kappa (KOR), mu (MOR), and delta (DOR) opioid receptors. Data derived from competitive binding assays.[1][2]
Functional Antagonism
Beyond simple binding, the functional activity of this compound is defined by its ability to block agonist-induced signaling. The kappa-opioid receptor is a Gi/o-coupled receptor; its activation by an agonist like U50,488 typically inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity.[4]
As a competitive antagonist, this compound binds to the KOR but does not initiate this signaling cascade. Instead, it occupies the receptor binding site, preventing agonists from binding and activating the receptor. This functional antagonism is quantified by the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. Functional assays in isolated tissues, such as the guinea pig ileum, demonstrate that this compound potently and selectively antagonizes KOR-mediated effects without any detectable antagonist activity at μ- or δ-receptors at concentrations up to 5 μM.[2][4]
Data Presentation: Functional Antagonist Potency
| Compound | Receptor Target | pA₂ Value |
| This compound | Kappa (κ) | 8.62 |
Table 2: Functional antagonist potency of this compound at the kappa-opioid receptor, determined in isolated guinea pig ileum preparations against the KOR agonist U50,488.[2][8]
Signaling Pathway Mechanism
The mechanism of this compound is centered on its blockade of the canonical KOR signaling pathway. By competitively occupying the receptor, it prevents the G-protein coupling and subsequent downstream signaling cascade that is normally initiated by endogenous (e.g., dynorphin) or exogenous KOR agonists.
In Vivo Pharmacodynamics
In vivo studies are essential to confirm that the molecular mechanism of this compound translates to a functional effect in a whole-organism model. The tail-withdrawal assay in mice is a standard model for assessing the effects of opioid ligands on nociception. In this assay, the KOR agonist U50,488 produces antinociception (a decreased response to a painful stimulus), which is observed as an increased latency to withdraw the tail from warm water.
This compound effectively blocks this U50,488-induced antinociception, demonstrating its functional KOR antagonism in vivo.[2][3] A key finding is its duration of action; unlike norBNI, whose effects can last for weeks, this compound has a much shorter pharmacodynamic profile. Its antagonist effects are observed 1 hour post-injection, peak at 24 hours, and are significantly diminished by 7 days.[2][4]
Data Presentation: In Vivo Antagonist Profile
| Compound | Dose (mg/kg) | Onset of Action | Peak Effect | Duration of Significant Effect |
| This compound | 3 and 10 | ~1 hour | ~24 hours | < 7 days |
| norBNI | 10 | ~1 hour | 7-14 days | > 21 days |
Table 3: Comparison of in vivo pharmacodynamic profiles of this compound and norBNI in the mouse tail-withdrawal assay.[2][4]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Materials: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human opioid receptors (KOR, MOR, or DOR), [³H]-diprenorphine (a non-selective opioid radioligand), test compound (this compound), and filtration buffer.
-
Methodology:
-
Cell membranes are incubated with a fixed concentration of [³H]-diprenorphine and varying concentrations of the unlabeled test compound, this compound.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-diprenorphine binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are κ opioid receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacology of BU09059: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU09059 is a novel, potent, and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4][5][6][7][8][9] Developed from the scaffold of JDTic, a known long-acting KOR antagonist, this compound was designed based on "soft drug" principles to have a shorter duration of action, a potentially more desirable characteristic for therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction.[1][2][10][11] Antagonists of the KOR are of significant interest as potential therapeutics for depression, anxiety, and substance use disorders.[1][2][11] However, many existing KOR antagonists, such as norbinaltorphimine (B1679850) (norBNI) and JDTic, exhibit an unusually long duration of action, which may be undesirable for clinical use.[1][2][3] this compound was synthesized to address this limitation, offering a potent and selective KOR antagonist with a shorter pharmacodynamic profile.[1][2][3][4]
Receptor Binding Affinity
The binding affinity of this compound for opioid receptors was determined using competitive radioligand binding assays. These experiments are crucial for establishing the selectivity profile of the compound.
Data Presentation
| Compound | KOR Ki (nM) | µ-OR Ki (nM) | δ-OR Ki (nM) | KOR/µ-OR Selectivity | KOR/δ-OR Selectivity |
| This compound | 1.72 | 26.5 | 1060 | 15-fold | 616-fold |
Data summarized from Casal-Dominguez et al., 2014.[1][2][7]
Experimental Protocols
Competitive Radioligand Binding Assay
-
Radioligand: [3H]-diprenorphine, a non-selective opioid antagonist, is commonly used to label all three opioid receptor subtypes.
-
Tissue Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant µ, δ, or κ opioid receptors are typically used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-diprenorphine and varying concentrations of the competing ligand (this compound).
-
The incubation is carried out at room temperature for a specified time, typically 60-90 minutes, to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Activity
The antagonist potency of this compound was assessed in isolated tissue preparations, a classic pharmacological method to determine the functional activity of a drug.
Data Presentation
| Compound | KOR pA2 | µ-OR Antagonism | δ-OR Antagonism |
| This compound | 8.62 | No significant antagonism | No significant antagonism |
Data summarized from Casal-Dominguez et al., 2014.[1][2][5][6]
Experimental Protocols
Isolated Guinea Pig Ileum Assay
-
Tissue: The myenteric plexus-longitudinal muscle of the guinea pig ileum is rich in both µ and κ opioid receptors.
-
Setup: A segment of the ileum is suspended in an organ bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2. The tissue is electrically stimulated to induce twitch contractions.
-
Procedure:
-
A cumulative concentration-response curve to a KOR agonist (e.g., U-50,488) is established to determine its EC50.
-
The tissue is then incubated with a fixed concentration of this compound for a predetermined period.
-
A second concentration-response curve to the KOR agonist is then generated in the presence of this compound.
-
The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency. A higher pA2 value indicates greater potency.
-
-
Selectivity: The same protocol is repeated using µ-OR (e.g., DAMGO) and δ-OR (e.g., DPDPE) selective agonists to assess for antagonist activity at these receptors. This compound showed no significant antagonist activity at µ and δ opioid receptors.[1]
In Vivo Pharmacology
The in vivo effects of this compound were evaluated in preclinical models to assess its ability to block KOR-mediated responses and to determine its duration of action.
Key Findings
-
Antinociception Blockade: this compound effectively blocked the antinociceptive effects of the KOR agonist U-50,488 in the mouse tail-withdrawal assay.[1][2][3][4]
-
Duration of Action: In contrast to the long-acting KOR antagonist norBNI, which can block KORs for weeks, this compound exhibited a significantly shorter duration of action. Its antagonist effects were observed at 1 hour and peaked around 24 hours post-administration, with a marked reduction by 7 days.[1][2]
Experimental Protocols
Mouse Tail-Withdrawal Assay
-
Animals: Male CD-1 mice are commonly used for this assay.
-
Procedure:
-
A baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and measuring the time to tail flick. A cut-off time is set to prevent tissue damage.
-
Mice are pre-treated with either vehicle or this compound at various doses (e.g., 3 and 10 mg/kg, s.c.).
-
After a specified time, the KOR agonist U-50,488 is administered.
-
The tail-withdrawal latency is measured again at different time points after U-50,488 administration.
-
-
Endpoint: A significant reduction in the antinociceptive effect of U-50,488 (i.e., a decrease in tail-withdrawal latency compared to the U-50,488 alone group) indicates KOR antagonist activity.
Signaling Pathways & Experimental Workflows
Signaling Pathway of KOR Antagonism by this compound
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This compound, as a competitive antagonist, binds to the KOR but does not elicit a signaling response. Instead, it prevents the binding and subsequent signaling of endogenous (e.g., dynorphin) and exogenous KOR agonists.
Caption: KOR antagonism by this compound.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound involves a series of experiments to determine its binding affinity and functional potency at opioid receptors.
Caption: In vitro characterization workflow.
Experimental Workflow for In Vivo Characterization
The in vivo characterization of this compound aims to confirm its antagonist activity and determine its duration of action in a living organism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 9. Item - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - figshare - Figshare [figshare.com]
- 10. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of BU09059
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. The information presented herein is curated for professionals in the fields of pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Introduction
This compound is a novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) derivative based on the structure of JDTic.[1][2] It was designed using soft-drug principles to create a KOR antagonist with a shorter duration of action in vivo compared to prototypical antagonists like nor-Binaltorphimine (nor-BNI).[1][2] Kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins, are a significant target for therapeutic agents aimed at treating a variety of disorders, including addiction, depression, and pain.[2]
Binding Affinity and Selectivity Profile
This compound exhibits a high binding affinity for the kappa-opioid receptor with significant selectivity over mu (μ) and delta (δ) opioid receptors.[1][2] Quantitative analysis of its binding profile reveals a nanomolar affinity for the KOR.[1][2]
Table 1: Opioid Receptor Binding Affinity of this compound [1][2]
| Receptor Subtype | Ki (nM) |
| Kappa (κ) | 1.72 ± 4.38 |
| Mu (μ) | 25.8 (calculated) |
| Delta (δ) | 1059 (calculated) |
Table 2: Selectivity Ratios of this compound [1][2]
| Selectivity Ratio | Fold-Selectivity |
| κ/μ | 15 |
| κ/δ | 616 |
In functional assays, this compound acts as a potent and selective KOR antagonist with a pA2 value of 8.62.[1][2][3][4] Notably, it displayed no significant antagonist activity at μ- and δ-opioid receptors in isolated tissue preparations at concentrations up to 5 μM.[1][2]
Experimental Protocols
The binding affinity and functional activity of this compound were determined using established in vitro assays.
3.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for kappa, mu, and delta opioid receptors.
-
Method: Competitive radioligand binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Procedure:
-
Cell membranes were incubated with a specific radioligand ([³H]-diprenorphine) and varying concentrations of the competing ligand (this compound).
-
Following incubation, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) were determined from competition curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[5]
-
3.2. Isolated Tissue Preparations (Functional Antagonism)
-
Objective: To assess the functional antagonist activity of this compound at the kappa-opioid receptor.
-
Method: The guinea pig ileum preparation, a classical pharmacological model rich in KORs, was utilized.
-
Procedure:
-
Segments of the guinea pig ileum were mounted in an organ bath and electrically stimulated to induce contractions.
-
The KOR agonist U50,488 was added to the bath to inhibit the electrically evoked contractions.
-
Cumulative concentration-response curves for U50,488 were generated in the absence and presence of increasing concentrations of this compound.
-
The antagonist potency of this compound was quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[1][5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kappa-opioid receptor signaling pathway and the general workflow for determining binding affinity.
Molecular Interactions
In silico molecular docking studies have provided insights into the binding mode of this compound with the kappa-opioid receptor. These studies suggest that the higher affinity of this compound compared to its analogue BU09057 is due to more favorable binding energies with key residues in the receptor's binding pocket, such as Asp138 and Tyr139.[6] The calculated binding free energy (ΔGbind) for this compound is significantly lower (-33.84 kcal/mol) than that of BU09057 (-14.56 kcal/mol), which is consistent with the experimentally determined Ki values.[6]
Conclusion
This compound is a high-affinity kappa-opioid receptor antagonist with a favorable selectivity profile over mu and delta-opioid receptors. Its potent antagonist activity, demonstrated in both radioligand binding and functional assays, combined with its shorter duration of action in vivo, makes it a valuable research tool and a promising lead compound for the development of therapeutics targeting the kappa-opioid system. The detailed experimental protocols and understanding of its molecular interactions provide a solid foundation for further investigation and drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. receptors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openscienceonline.com [openscienceonline.com]
BU09059: A Technical Guide to its Chemical Structure and Pharmacological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key target in the development of therapeutics for a range of psychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][3][4] Developed as a shorter-acting alternative to long-lasting KOR antagonists like JDTic and norbinaltorphimine (B1679850) (norBNI), this compound offers a more reversible pharmacological profile, making it a valuable tool for both preclinical research and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate, is a derivative of the potent KOR antagonist JDTic.[5] Its chemical structure is characterized by a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, which is crucial for its interaction with opioid receptors.
Chemical Structure of this compound
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate | [5] |
| Chemical Formula | C28H37N3O5 | [5] |
| Molecular Weight | 495.62 g/mol | [5] |
| CAS Number | 1541206-05-6 | [5] |
| SMILES String | CCOC(=O)C(CN1CC--INVALID-LINK--(--INVALID-LINK--C1)c2cccc(O)c2)NC(=O)[C@H]3Cc4ccc(O)cc4CN3 | |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [6] |
Pharmacological Properties
This compound is a high-affinity antagonist of the kappa-opioid receptor with significant selectivity over mu (μ) and delta (δ) opioid receptors.
Opioid Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Selectivity (fold) |
| Kappa (κ) | 1.72 | - |
| Mu (μ) | 26.5 | 15-fold (κ vs μ) |
| Delta (δ) | 1060 | 616-fold (κ vs δ) |
Data from Casal-Dominguez et al., 2014[1][2][3]
Functional Activity
In functional assays, this compound acts as a potent and selective KOR antagonist.[1][2][3][6][7] It effectively blocks the effects of KOR agonists, such as U-50,488, both in vitro and in vivo.[1][2][3] Notably, this compound demonstrates a shorter duration of action compared to other KOR antagonists like norBNI, with its antagonist effects significantly diminished by 7 days post-administration in animal models.[1][2]
| Assay | Parameter | Value |
| Isolated Guinea Pig Ileum | pA2 | 8.62 |
Data from Casal-Dominguez et al., 2014[1][2][3]
Mechanism of Action and Signaling Pathway
As a KOR antagonist, this compound blocks the intracellular signaling cascade typically initiated by the binding of endogenous KOR agonists like dynorphin. Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. By binding to the KOR without activating it, this compound prevents this signaling cascade.
Caption: Signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.
Experimental Protocols
The characterization of this compound has been primarily described in the work of Casal-Dominguez et al. (2014). The following are summaries of the key experimental protocols employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Antinociception Assay (Tail-Withdrawal Test)
This assay assesses the ability of a compound to block the analgesic effects of a KOR agonist in a living animal.
Caption: Workflow for an in vivo antinociception assay.
Synthesis
The synthesis of this compound starts from (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and involves a multi-step process that is detailed in the supporting information of the primary literature.[1]
Conclusion
This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a shorter duration of action than previously developed antagonists. Its unique pharmacological profile makes it an invaluable research tool for elucidating the role of the KOR system in various physiological and pathological processes. Furthermore, its reversible antagonism suggests potential for development as a therapeutic agent for psychiatric disorders where long-term receptor blockade may be undesirable. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in leveraging its properties for their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
BU09059: A Technical Guide to a Reversible Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a distinguishing characteristic: a shorter duration of action compared to prototypical KOR antagonists like norbinaltorphimine (B1679850) (nor-BNI).[1][2][3] This reversibility presents a significant advantage for its potential therapeutic use in a range of psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the experimental protocols for its characterization, and the underlying signaling pathways it modulates.
Introduction
The kappa-opioid receptor system is implicated in mood, stress, and addiction, making KOR antagonists promising therapeutic agents.[3][5] However, the long-lasting, sometimes irreversible, effects of early KOR antagonists have limited their clinical development.[3] this compound, a derivative of the potent KOR antagonist JDTic, was designed based on "soft-drug" principles to incorporate a potentially metabolically labile ester group, aiming for a shorter duration of action while maintaining high affinity and selectivity for the KOR.[3][6]
Pharmacological Profile
This compound exhibits nanomolar affinity for the kappa-opioid receptor and demonstrates significant selectivity over mu (µ) and delta (δ) opioid receptors.[1][2][3] In vitro and in vivo studies have confirmed its potent antagonist activity.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds.
Table 1: Opioid Receptor Binding Affinity (Ki, nM) [1][7]
| Compound | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| This compound | 1.72 | 26.5 | 1060 | ~15-fold | ~616-fold |
| nor-BNI | - | - | - | - | - |
| JDTic | 0.3 | - | - | 570-fold (mu/kappa) | >16600-fold (delta/kappa) |
Table 2: In Vitro Antagonist Potency (pA2) [1][3]
| Compound | KOR (pA2) |
| This compound | 8.62 |
Table 3: In Vivo Antagonist Activity [1][3]
| Compound | Doses Tested (mg/kg) | Effect | Duration of Action |
| This compound | 3 and 10 | Significantly blocked U50,488-induced antinociception | Shorter-acting than nor-BNI |
| nor-BNI | - | Blocks U50,488-induced antinociception | Long-acting (weeks) |
Experimental Protocols
This section details the methodologies used to characterize this compound.
Synthesis of this compound
The synthesis of this compound originates from the precursor (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[1] A general synthetic approach for such derivatives involves the alkylation of a metalloenamine formed from 1,3-dimethyl-4-piperidinone, followed by a series of conversions to yield the desired trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure.[2]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes expressing human opioid receptors (e.g., from CHO or HEK293 cells).[8]
-
Radioligand: [³H]-diprenorphine, a non-selective opioid antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone).[7]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Procedure:
-
Incubation: Incubate receptor-containing membranes with a fixed concentration of [³H]-diprenorphine and varying concentrations of this compound.[8]
-
Control Groups:
-
Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7][8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and unbound radioligand.[8]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[8]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
-
Objective: To determine the antagonist potency (pA₂) of this compound at the KOR.
-
Materials:
-
Receptor Source: Cell membranes expressing the kappa-opioid receptor.[9]
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[10]
-
Agonist: A selective KOR agonist (e.g., U-50,488).
-
Test Compound: this compound.
-
Assay Buffer: Containing GDP and Mg²⁺.[11]
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
-
-
Procedure:
-
Incubation: Incubate membranes with a fixed concentration of KOR agonist, [³⁵S]GTPγS, and varying concentrations of this compound.[12]
-
Incubation Conditions: Incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).[12][13]
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration or SPA technology.[12]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.[12]
-
Data Analysis: Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.
-
Signaling Pathways and Visualizations
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][3] Antagonism by this compound blocks the downstream signaling cascades typically initiated by agonist binding.
KOR Antagonist Signaling Pathway
Experimental Workflow for this compound Characterization
Conclusion
This compound is a valuable pharmacological tool for investigating the kappa-opioid receptor system and holds promise as a therapeutic candidate due to its potent, selective, and reversible antagonist profile. Its shorter duration of action compared to earlier KOR antagonists may offer a superior safety and tolerability profile in clinical applications for psychiatric disorders. Further research into its pharmacokinetics and metabolism will be crucial for its continued development.
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Understanding the Short Duration of Action of BU09059: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological characteristics of BU09059, a selective kappa-opioid receptor (KOR) antagonist, with a specific focus on the mechanisms contributing to its short duration of action. This property distinguishes it from prototypical long-acting KOR antagonists like norbinaltorphimine (B1679850) (norBNI) and JDTic, making it a valuable tool for research and a potential lead for therapeutic development where prolonged receptor blockade is undesirable.
Introduction to this compound
This compound is a novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) derivative developed as an analog of JDTic.[1][2][3] Unlike its predecessors, which can inhibit KOR signaling for weeks after a single administration, this compound was designed based on "soft-drug" principles to incorporate a metabolically labile group, aiming for a shorter pharmacodynamic profile.[1][2][3] The kappa-opioid system, involving the KOR and its endogenous ligand dynorphin, is implicated in stress, mood, and addiction, making KOR antagonists a promising area for therapeutic development.[1][4] However, the exceptionally long duration of action of early antagonists has limited their clinical feasibility.[1][2][3] this compound addresses this limitation, retaining high affinity and selectivity for the KOR but with a significantly shorter in vivo activity.[1][2]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo experiments, demonstrating its potency and selectivity as a KOR antagonist.
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for the kappa-opioid receptor with excellent selectivity over mu (μ) and delta (δ) opioid receptors. Its binding profile, compared to other KOR antagonists, is summarized below.
| Compound | KOR Kᵢ (nM) | μOR Kᵢ (nM) | δOR Kᵢ (nM) | κ/μ Selectivity | κ/δ Selectivity |
| This compound | 1.72 | 25.8 | 1060 | 15-fold | 616-fold |
| norBNI | 0.16 | 13.9 | 16.3 | 87-fold | 102-fold |
| JDTic | 0.41 | 4.9 | - | 12-fold | - |
Table 1: Opioid Receptor Binding Affinities and Selectivities. Data compiled from Casal-Dominguez et al., 2014.[1][4]
Functional Antagonist Potency
In functional assays using isolated guinea pig ileum, this compound acts as a potent and selective KOR antagonist. It effectively blocks the action of KOR agonists with a pA₂ value of 8.62.[1][2][5] Notably, it showed no significant antagonist activity at μ- or δ-receptors at concentrations up to 5 μM, confirming its high selectivity in a functional context.[1][4]
| Compound | KOR pA₂ | μOR pA₂ |
| This compound | 8.62 | Negligible |
| BU09057 | 6.87 | 7.01 |
| BU09058 | 6.76 | 7.03 |
Table 2: Functional Antagonist Potency (pA₂) in Isolated Guinea Pig Ileum. A higher pA₂ value indicates greater antagonist potency. Data from Casal-Dominguez et al., 2014.[1][4]
In Vivo Duration of Action
The key feature of this compound is its short duration of action compared to the prototypic long-acting antagonist norBNI. In vivo studies in mice using the U50,488-induced antinociception model (tail-withdrawal assay) demonstrate this distinct pharmacodynamic profile.
-
Onset of Action : this compound shows a rapid onset, effectively blocking the KOR agonist U50,488 within 1 hour of administration.[1][4]
-
Peak Effect : The peak antagonist effect of this compound is observed at 24 hours post-injection.[1][4]
-
Duration : The antagonist activity of this compound is significantly diminished by day 7. In contrast, norBNI's effects peak between 7 and 14 days and can persist for up to 21 days.[1][4]
| Time Point | This compound (3 & 10 mg/kg) | norBNI (3 & 10 mg/kg) |
| 1 Hour | Significant Blockade | Significant Blockade |
| 24 Hours | Peak Blockade | Continued Blockade |
| 7 Days | Significantly Diminished | Peak Blockade |
| 14 Days | No Significant Blockade | Continued Blockade |
Table 3: Comparative In Vivo Duration of KOR Antagonism.[1][4]
Proposed Mechanisms for Short Duration of Action
The shorter duration of action of this compound is attributed to specific structural modifications compared to the long-acting antagonist JDTic. Two primary hypotheses have been proposed.[1][4]
-
Metabolic Lability : this compound was designed with an ester group, which is a potential "metabolic hotspot." This ester moiety is susceptible to hydrolysis by esterase enzymes in the body, leading to faster metabolism and clearance of the compound. This contrasts with the more metabolically stable amide structure found in longer-acting antagonists.[1][4]
-
Structural Differences : this compound lacks the isopropyl group present in JDTic. This structural change may reduce non-specific binding or tissue accumulation, contributing to a more rapid clearance from the brain and a shorter residence time at the receptor.[1][4]
Further pharmacokinetic studies are needed to fully elucidate the metabolic pathways and clearance rates of this compound and its metabolites.[1][4]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Canonical KOR signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for characterizing this compound's duration of action.
Caption: Proposed structural basis for the short duration of action of this compound.
Experimental Protocols
Radioligand Binding Assays
-
Objective : To determine the binding affinity (Kᵢ) of this compound for κ, μ, and δ opioid receptors.
-
Preparation : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor subtypes were used.
-
Procedure : [³H]-diprenorphine, a non-selective opioid antagonist radioligand, was used in competition binding assays. Increasing concentrations of this compound were incubated with the cell membranes and the radioligand.
-
Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation. Selectivity was determined by the ratio of Kᵢ values (Kᵢ μOR / Kᵢ KOR and Kᵢ δOR / Kᵢ KOR).[1]
Isolated Tissue Functional Assays
-
Objective : To determine the functional antagonist potency (pA₂) of this compound at the KOR.
-
Preparation : The guinea pig ileum, which is rich in KORs, was isolated and mounted in an organ bath. Electrically evoked muscle contractions were measured.
-
Procedure : The inhibitory effect of a selective KOR agonist on muscle contractions was measured to establish a baseline concentration-response curve. The assay was then repeated in the presence of fixed concentrations of this compound.
-
Analysis : A Schild analysis was performed on the parallel rightward shift in the agonist concentration-response curve caused by this compound. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, was calculated to quantify antagonist potency.[1]
In Vivo Tail-Withdrawal Assay
-
Objective : To assess the in vivo KOR antagonist activity and duration of action of this compound.
-
Subjects : Adult CD-1 mice were used.[4]
-
Procedure :
-
Mice were injected intraperitoneally (i.p.) with this compound (e.g., 3 and 10 mg/kg) or the long-acting antagonist norBNI.[1]
-
At various time points after antagonist administration (e.g., 1 hour, 24 hours, 7 days, 14 days), mice were challenged with an i.p. injection of the selective KOR agonist U50,488.[1]
-
The antinociceptive effect (an indicator of KOR activation) was measured by recording the latency of the mouse to withdraw its tail from a warm water bath (52°C). A longer latency indicates a greater antinociceptive effect.
-
-
Analysis : The ability of this compound to block the U50,488-induced increase in tail-withdrawal latency was quantified. A return of the U50,488 effect to baseline levels indicated the cessation of antagonist activity.[1]
Conclusion
This compound is a potent and selective KOR antagonist with a distinctively short duration of action in vivo. This characteristic, which contrasts sharply with first-generation KOR antagonists, is likely due to structural features, specifically an ester moiety and the absence of an isopropyl group, that promote more rapid metabolism and clearance. These properties make this compound a valuable pharmacological tool for elucidating the role of the kappa-opioid system and a promising scaffold for the development of clinically viable therapeutics for mood and substance use disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
BU09059: A Technical Guide for the Study of Kappa-Opioid System Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. This document details its pharmacological profile, experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Core Concepts: The Kappa-Opioid System and the Role of this compound
The kappa-opioid receptor (KOR) system, a key component of the endogenous opioid system, is implicated in a range of physiological and pathological processes, including pain, mood, addiction, and stress responses.[1] KORs are G protein-coupled receptors (GPCRs) that are activated by endogenous dynorphin (B1627789) peptides.[1] Activation of KORs is associated with dysphoria and aversive states, making KOR antagonists a promising therapeutic target for the treatment of depression, anxiety, and substance use disorders.[1][2]
This compound is a novel, potent, and selective KOR antagonist.[2][3][4][5][6] It is a derivative of JDTic, designed with "soft-drug" principles to have a shorter duration of action in vivo compared to other KOR antagonists like nor-binaltorphimine (nor-BNI).[2][3][4] This characteristic makes this compound a valuable research tool for elucidating the acute roles of the KOR system and a potential lead compound for the development of therapeutics with a more favorable pharmacokinetic profile.[3][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional antagonist potency of this compound at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor | Ki (nM) | Selectivity (fold) | Cell Line | Radioligand | Reference |
| This compound | Kappa (κ) | 1.72 ± 4.38 | - | CHO-κ | [3H]-diprenorphine | [3] |
| Mu (μ) | 25.8 | 15 (κ/μ) | C6-μ | [3H]-diprenorphine | [3] | |
| Delta (δ) | 1059 | 616 (κ/δ) | C6-δ | [3H]-diprenorphine | [3] |
Ki values represent the mean ± SEM of three independent experiments performed in triplicate.[4]
Table 2: Functional Antagonist Potency of this compound
| Ligand | Receptor | pA2 | Agonist | Tissue Preparation | Reference |
| This compound | Kappa (κ) | 8.62 | U50,488 | Guinea Pig Ileum | [3][5][6] |
| Mu (μ) | No antagonist effect up to 5 μM | DAMGO | Mouse Vas Deferens | [3][4] | |
| Delta (δ) | No antagonist effect up to 5 μM | DPDPE | Mouse Vas Deferens | [3][4] |
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.[3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in studying this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Canonical Kappa-Opioid Receptor Signaling Pathway
Figure 2: Workflow for In Vitro Characterization of this compound
Figure 3: Pharmacological Profile of this compound
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Competitive Radioligand Binding Assay
This protocol is adapted from the methods used to determine the binding affinity of this compound for kappa, mu, and delta opioid receptors.[3][4]
-
Objective: To determine the inhibitory constant (Ki) of this compound at the kappa, mu, and delta opioid receptors.
-
Materials:
-
Cell Membranes: CHO cells stably expressing the human kappa-opioid receptor (CHO-κ), C6 glioma cells expressing the rat mu-opioid receptor (C6-μ), and C6 glioma cells expressing the rat delta-opioid receptor (C6-δ).[3]
-
Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist).[3]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-diprenorphine (final concentration ~0.2 nM), and 100 µL of membrane suspension (10-20 µg protein).[3]
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [3H]-diprenorphine, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10-11 M to 10-5 M), 50 µL of [3H]-diprenorphine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Antagonism Assay in Isolated Guinea Pig Ileum
This protocol is based on the methodology used to determine the KOR antagonist potency of this compound.[3]
-
Objective: To determine the pA2 value of this compound at the kappa-opioid receptor.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
KOR Agonist: U50,488.
-
Test Antagonist: this compound.
-
Isolated organ bath system with isometric force transducers.
-
-
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a section of the terminal ileum.
-
Remove the longitudinal muscle with the myenteric plexus attached.
-
Mount the tissue strip in an organ bath containing Krebs-Henseleit solution under a resting tension of 1 g.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Electrical Field Stimulation:
-
Stimulate the tissue with trains of pulses (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage) to elicit twitch contractions.
-
-
Concentration-Response Curve (Control):
-
Once stable twitch responses are obtained, add cumulative concentrations of U50,488 to the organ bath to generate a control concentration-response curve for the inhibition of twitch contractions.
-
Wash the tissue to allow recovery to baseline.
-
-
Antagonist Incubation:
-
Add a single concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
-
Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for U50,488.
-
-
Repeat steps 3-5 with different concentrations of this compound.
-
-
Data Analysis:
-
Plot the log concentration of U50,488 versus the percentage inhibition of the twitch response for both the control and antagonist-treated conditions.
-
Determine the EC50 values for U50,488 in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR-1) against the log molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value.
-
Functional Selectivity Assay in Mouse Vas Deferens
This protocol is adapted from the methods used to assess the functional activity of this compound at mu- and delta-opioid receptors.[3][4]
-
Objective: To determine if this compound has any antagonist activity at mu- and delta-opioid receptors.
-
Materials:
-
Male CD-1 mice.
-
Physiological salt solution (e.g., Krebs-Henseleit or similar), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
MOR Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
DOR Agonist: DPDPE ([D-Pen², D-Pen⁵]-enkephalin).
-
Test Compound: this compound.
-
Isolated organ bath system with isometric force transducers.
-
-
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a mouse and dissect the vasa deferentia.
-
Mount each vas deferens in an organ bath containing physiological salt solution under a resting tension of 0.5 g.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Electrical Field Stimulation:
-
Stimulate the tissues with trains of pulses (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to elicit twitch contractions.
-
-
Concentration-Response Curves (Control):
-
In separate tissues, generate cumulative concentration-response curves for DAMGO (for MOR) and DPDPE (for DOR) to establish their inhibitory effects on twitch contractions.
-
Wash the tissues to allow recovery.
-
-
Antagonist Incubation:
-
Concentration-Response Curves (in the presence of this compound):
-
In the continued presence of this compound, generate second cumulative concentration-response curves for DAMGO and DPDPE.
-
-
-
Data Analysis:
-
Compare the concentration-response curves for DAMGO and DPDPE in the absence and presence of this compound.
-
A significant rightward shift in the concentration-response curve would indicate antagonist activity. The absence of a significant shift, as was observed for this compound, indicates a lack of antagonist activity at the tested concentration.[3][4]
-
Conclusion
This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a shorter duration of action in vivo than prototypical KOR antagonists. Its high affinity and selectivity for the KOR, coupled with its lack of functional activity at mu- and delta-opioid receptors, make it an invaluable tool for researchers investigating the role of the kappa-opioid system in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of KOR function and in the development of novel therapeutics.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Potential of BU09059 in Psychiatric Disorders: A Preclinical Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR) system has emerged as a critical modulator of stress, mood, and reward pathways, making it a compelling target for the development of novel therapeutics for psychiatric disorders. Activation of the KOR by its endogenous ligand, dynorphin, is associated with dysphoria, anhedonia, and pro-depressive states. Consequently, KOR antagonists are being actively investigated for their potential in treating major depressive disorder, anxiety disorders, and substance use disorders. A significant challenge in the clinical development of early KOR antagonists, such as JDTic and norbinaltorphimine (B1679850) (norBNI), has been their exceptionally long duration of action, which can complicate dosing and clinical management. To address this, BU09059 was developed as a potent, selective, and shorter-acting KOR antagonist. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its pharmacological profile, and discussing its therapeutic potential for psychiatric disorders based on the established role of the KOR system in relevant preclinical models.
Core Pharmacology of this compound
This compound is a novel, non-peptide small molecule designed as a reversible antagonist of the KOR. Its development was aimed at retaining the high affinity and selectivity of previous KOR antagonists while introducing a shorter duration of action in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies characterizing the pharmacological profile of this compound.
Table 1: Opioid Receptor Binding Affinity of this compound [1][2]
| Receptor | Kᵢ (nM) |
| Kappa (κ) | 1.72 |
| Mu (μ) | 26.5 |
| Delta (δ) | 1060 |
Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: In Vitro and In Vivo Antagonist Potency of this compound [1][2]
| Assay | Parameter | Value |
| Guinea Pig Ileum Functional Assay | pA₂ | 8.62 |
| U50,488-Induced Antinociception in Mice (10 mg/kg) | Blockade Duration | Peak at 24h, diminished by 7 days |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mechanism of Action: Kappa-Opioid Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of endogenous dynorphins to the KOR, a G-protein coupled receptor (GPCR). Canonically, KOR activation leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. By antagonizing the KOR, this compound is hypothesized to disinhibit these pathways, thereby counteracting the dysphoric and pro-depressive effects associated with KOR activation.
Signaling Pathway of KOR Antagonism
References
BU09059: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist, as a valuable tool for neuroscience research. This document details its pharmacological profile, experimental protocols for its use, and its applications in studying the role of the KOR system in various neurological processes and disorders.
Core Concepts: Understanding this compound
This compound is a novel, selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4][5][6] Developed as an analog of JDTic, it was designed to retain high affinity and selectivity for the KOR while exhibiting a shorter duration of action in vivo compared to prototypical KOR antagonists like norbinaltorphimine (B1679850) (norBNI).[5][6] This characteristic makes this compound a particularly useful tool for researchers, allowing for more precise temporal control in experiments and reducing the long-lasting receptor blockade that can complicate the interpretation of results.[5][6] The KOR system is implicated in a range of neurological functions and disorders, including stress, anxiety, depression, and addiction, making selective antagonists like this compound critical for dissecting these complex processes.[1][2][3][7]
Pharmacological Profile: Quantitative Data
The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. This section summarizes the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Ligand | Kᵢ (nM) | Selectivity (fold) |
| Kappa (κ) | This compound | 1.72 | - |
| Mu (μ) | This compound | 25.8 | 15 (κ/μ) |
| Delta (δ) | This compound | 1060 | 616 (κ/δ) |
Data compiled from Casal-Dominguez et al., 2014.[4][5]
Table 2: Functional Antagonist Potency of this compound
| Preparation | Agonist | Antagonist | pA₂ |
| Guinea Pig Ileum | U50,488 | This compound | 8.62 |
Data compiled from Casal-Dominguez et al., 2014.[4][5]
Signaling Pathways of the Kappa-Opioid Receptor
This compound exerts its effects by blocking the canonical signaling pathway of the kappa-opioid receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).[6] Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing this receptor, this compound prevents these downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and utilize this compound.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor are cultured and harvested.
-
Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in fresh buffer and protein concentration is determined.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand [³H]diprenorphine and varying concentrations of this compound.
-
Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled opioid antagonist (e.g., naloxone).
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]diprenorphine).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Isolated Tissue Bioassays
These ex vivo assays assess the functional antagonist activity of this compound.
4.2.1. Guinea Pig Ileum Bioassay (Kappa Receptor Activity)
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing Krebs physiological solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for a KOR agonist (e.g., U50,488) to determine its potency in inhibiting the electrically induced contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a specific period.
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA₂ value, a measure of its antagonist potency, using Schild analysis.
4.2.2. Mouse Vas Deferens Bioassay (Mu and Delta Receptor Activity)
A similar protocol to the guinea pig ileum assay is followed, but using the mouse vas deferens. This tissue is sensitive to mu and delta-opioid receptor agonists (e.g., DAMGO and DPDPE, respectively), allowing for the assessment of this compound's selectivity by determining its lack of antagonist activity at these receptors.[5]
In Vivo Behavioral Assays
These assays are used to evaluate the effects of this compound on complex behaviors in animal models.
4.3.1. U50,488-Induced Antinociception (Tail-Withdrawal Assay)
This assay assesses the in vivo antagonist activity of this compound against a KOR-mediated physiological response.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.
-
Baseline Measurement: The baseline latency for the mouse to withdraw its tail from a warm water bath (e.g., 52°C) is measured.
-
Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses.
-
Agonist Challenge: After a specific pre-treatment time, the KOR agonist U50,488 is administered to induce antinociception (an increase in tail-withdrawal latency).
-
Post-treatment Measurement: The tail-withdrawal latency is measured again at various time points after U50,488 administration.
-
Data Analysis: The ability of this compound to block the antinociceptive effect of U50,488 is quantified and compared across different doses and time points.
4.3.2. Other Potential Behavioral Assays
-
Conditioned Place Preference/Aversion: To investigate the role of the KOR system in reward and aversion.
-
Forced Swim Test: To assess antidepressant-like effects of KOR antagonism.
-
Elevated Plus Maze: To evaluate anxiolytic-like effects.
-
In Vivo Microdialysis: To measure the effect of this compound on neurotransmitter levels in specific brain regions.
Applications in Neuroscience Research
This compound's unique pharmacological profile makes it a powerful tool for a variety of neuroscience research applications:
-
Dissecting the Role of the KOR System: Its selectivity allows for the specific investigation of the KOR system's involvement in various physiological and pathological processes.
-
Studying Mood and Affective Disorders: Given the role of the KOR system in stress and anhedonia, this compound can be used in animal models of depression and anxiety to explore the therapeutic potential of KOR antagonism.[1][3]
-
Addiction Research: The KOR system is known to modulate the rewarding effects of drugs of abuse. This compound can be used to investigate how blocking KOR signaling affects drug-seeking and relapse behaviors.[7]
-
Pain Research: By selectively blocking KORs, this compound can help elucidate the specific contribution of this receptor subtype to different pain modalities.
-
Understanding Learning and Memory: The KOR system has been implicated in cognitive processes, and this compound can be a tool to explore its role in learning and memory formation.
Conclusion
This compound is a potent, selective, and shorter-acting kappa-opioid receptor antagonist that serves as an invaluable tool for the neuroscience research community. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to precisely investigate the multifaceted roles of the KOR system in health and disease. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of the brain and the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A systematic review on the kappa opioid receptor and its ligands: New directions for the treatment of pain, anxiety, depression, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
investigating the pharmacokinetics of BU09059
An In-Depth Technical Guide to the Pharmacokinetics of BU09059
Introduction
This compound is a novel, potent, and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It was developed as an analog of JDTic, a well-known KOR antagonist, with the goal of achieving a shorter duration of action.[1] Prototypical KOR antagonists like JDTic and norbinaltorphimine (B1679850) (norBNI) exhibit unusually long-lasting effects, with receptor blockade persisting for weeks after a single dose, which can be a significant limitation for therapeutic development.[3][4] this compound was designed using "soft-drug" principles, incorporating a potentially metabolically labile ester group to facilitate faster clearance and a more reversible pharmacodynamic profile.[3][4]
This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound. It is intended for researchers, scientists, and drug development professionals investigating the role of the KOR system in various physiological and pathological processes.
Mechanism of Action
This compound functions as a competitive antagonist at the kappa-opioid receptor. The KOR is a G protein-coupled receptor (GPCR) that is preferentially coupled to the Gi/o family of G proteins.[4][5] The endogenous ligands for the KOR are dynorphins, neuropeptides that are released in response to stress.[4][6] Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling is associated with dysphoria, aversion, and the negative affective states that can drive substance misuse and mood disorders.[4][7] By blocking this receptor, this compound prevents the actions of dynorphins and other KOR agonists, making it a promising candidate for the treatment of depression, anxiety, and addiction.[3][7]
Pharmacodynamic Profile
Receptor Binding and Selectivity
This compound exhibits high affinity for the kappa-opioid receptor with excellent selectivity over mu (μ) and delta (δ) opioid receptors.[4] Competitive radioligand binding assays have demonstrated a nanomolar affinity for the KOR. Its selectivity for the KOR over the δ-receptor is particularly noteworthy, far exceeding that of standard antagonists like norBNI and GNTI.[4]
| Parameter | κ-Receptor (KOR) | μ-Receptor (MOR) | δ-Receptor (DOR) | Selectivity (Fold) | Reference |
| Binding Affinity (Ki) | 1.72 nM | 26.5 nM | 1060 nM | κ/μ: 15κ/δ: 616 | [1][8] |
| Functional Antagonism (pA2) | 8.62 | Negligible Antagonist Action | Negligible Antagonist Action | N/A | [3][4][9] |
Table 1: Receptor Binding and Functional Antagonism Profile of this compound.
In Vivo Efficacy and Duration of Action
In vivo studies in mice have confirmed the potent KOR antagonist activity of this compound. It effectively blocks the antinociceptive effects induced by the KOR agonist U50,488 in the warm-water tail-withdrawal assay.[4] A key feature of this compound is its significantly shorter duration of action compared to other selective KOR antagonists. While the effects of norBNI can last for weeks, the antagonist activity of this compound is rapid in onset, peaks at 24 hours, and is substantially diminished by 7 days post-administration.[4]
| Dose (IP, Mice) | Onset of Action | Peak Effect | Duration of Significant Effect | Key Finding | Reference |
| 3 and 10 mg/kg | 1 hour | 24 hours | < 7 days | Significantly shorter duration than norBNI. | [4][6] |
| 1, 3.2, 10 mg/kg | N/A | N/A | N/A | No adverse behaviors observed over 48 hours. | [4][6] |
Table 2: In Vivo Pharmacodynamic Profile of this compound (U50,488-induced Antinociception Model).
Pharmacokinetic Characteristics
While detailed quantitative pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been extensively published, its pharmacodynamic profile provides significant insight. The shorter duration of action is a deliberate design feature, likely attributable to its chemical structure.[4]
-
Metabolism : The presence of an ester group is a potential "metabolic hotspot," making the molecule more susceptible to hydrolysis by esterase enzymes, which would lead to faster clearance and inactivation compared to more metabolically stable compounds like JDTic.[4][6]
-
Structure-Activity Relationship : this compound lacks the isopropyl group found in JDTic. This structural modification may also contribute to its altered pharmacokinetic profile and shorter duration of action.[4][6]
Further research is required to fully determine the pharmacokinetic parameters of this compound, including its half-life, clearance rate, volume of distribution, and brain penetration, to fully understand the mechanisms behind its shorter duration of activity.[4][6]
Key Experimental Protocols
The characterization of this compound involved standard in vitro and in vivo pharmacological assays. Detailed methodologies for these key experiments are outlined below.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for opioid receptors.
Methodology:
-
Membrane Preparation : Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human opioid receptor subtype of interest (κ, μ, or δ).
-
Assay Buffer : A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation : Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine) and varying concentrations of the unlabeled test compound.
-
Equilibrium : The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing : Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification : The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BU09059
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. The following sections detail its mechanism of action, quantitative data from preclinical studies, and a step-by-step protocol for a key in vivo assay.
Introduction
This compound is a novel derivative of the JDTic series of kappa-opioid receptor (KOR) antagonists.[1][2][3] It exhibits high affinity and selectivity for the KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors.[1][2][3] Unlike prototypical KOR antagonists such as nor-BNI, which have a very long duration of action, this compound was designed as a "soft-drug" to have a shorter in vivo half-life, making it a valuable tool for investigating the therapeutic potential of KOR antagonism in conditions like depression, anxiety, and substance use disorders.[1][2][3]
Mechanism of Action: Kappa-Opioid Receptor Antagonism
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin (B1627789), initiates a signaling cascade that leads to the modulation of neurotransmitter release and neuronal excitability. This is often associated with aversive or dysphoric states. This compound acts by competitively binding to the KOR, thereby blocking the binding of dynorphin and other KOR agonists and preventing the initiation of this signaling pathway.
Quantitative Data
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound.
Table 1: Opioid Receptor Binding Affinity of this compound [1]
| Receptor | Ki (nM) |
| Kappa (κ) | 1.72 ± 4.38 |
| Mu (μ) | 25.8 (Selectivity Ratio: 15-fold) |
| Delta (δ) | 1060 (Selectivity Ratio: 616-fold) |
Table 2: In Vitro Antagonist Potency of this compound [1][2][3]
| Assay | Parameter | Value |
| Isolated Guinea Pig Ileum | pA2 (κ-antagonism) | 8.62 |
Table 3: In Vivo Antagonist Efficacy of this compound in Mice [1][2]
| Experiment | Agonist | Doses of this compound | Outcome |
| Tail-Withdrawal Assay | U50,488 | 3 and 10 mg/kg (i.p.) | Significant blockade of U50,488-induced antinociception. |
Experimental Protocols
This section provides a detailed methodology for a key in vivo experiment to assess the antagonist activity of this compound.
In Vivo Antagonism of KOR-Mediated Antinociception in Mice (Tail-Withdrawal Assay)
This protocol describes the procedure to evaluate the ability of this compound to block the antinociceptive effects of the selective KOR agonist, U50,488, using the warm water tail-withdrawal assay in mice.
Materials and Reagents:
-
This compound
-
U50,488 (or other selective KOR agonist)
-
Sterile 0.9% w/v saline solution
-
Adult male CD-1 mice (8-9 weeks old, 27-38 g)
-
Water bath with a temperature controller
-
Animal restrainers (e.g., cylindrical restrainers)
-
Stopwatch or automated timer
Procedure:
-
Animal Acclimation:
-
House mice in groups in a temperature-controlled room with a 12-hour light/dark cycle.[4]
-
Allow free access to food and water.
-
Handle the mice for several days before the experiment to acclimate them to the procedure and reduce stress.
-
-
Drug Preparation:
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + U50,488
-
Group 3: this compound (3 mg/kg) + U50,488
-
Group 4: this compound (10 mg/kg) + U50,488
-
-
Experimental Workflow:
References
Application Notes and Protocols for Administering BU09059 in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a shorter duration of action compared to other common KOR antagonists like nor-binaltorphimine (nor-BNI).[1][2][3] KOR antagonists are of significant interest for their potential therapeutic applications in a range of central nervous system disorders, including pain, addiction, and depression.[1][3][4] Activation of the KOR system is associated with dysphoria, stress, and the negative affective states that contribute to substance abuse and mood disorders.[4] Consequently, blocking this system with antagonists like this compound presents a promising avenue for therapeutic intervention.
These application notes provide detailed protocols for the administration of this compound in mouse models of pain, and guidance for its application in models of addiction and depression, based on established preclinical paradigms.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. κ (fold) |
| κ (kappa) | 1.72 ± 4.38 | - |
| μ (mu) | 25.8 (approx.) | 15 |
| δ (delta) | 1060 (approx.) | 616 |
Data synthesized from Casal-Dominguez et al., 2014.[1][2][3]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pain
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection | % Maximum Possible Effect (%MPE) in Tail-Withdrawal Assay |
| Vehicle | - | 1 h | ~10% |
| U50,488 (κ-agonist) | 10 | 1 h | ~80% |
| This compound + U50,488 | 3 | 1 h | Significantly reduced U50,488-induced antinociception |
| This compound + U50,488 | 10 | 1 h | Significantly reduced U50,488-induced antinociception |
| norBNI + U50,488 | 10 | 1 h | Significantly reduced U50,488-induced antinociception |
| This compound + U50,488 | 10 | 24 h | Maintained significant blockade of U50,488 effects |
| This compound + U50,488 | 10 | 7 days | Antagonist activity significantly diminished |
| norBNI + U50,488 | 10 | 7 days | Continued significant blockade of U50,488 effects |
Qualitative summary based on data from Casal-Dominguez et al., 2014, indicating this compound has a potent but shorter-acting antagonist effect compared to norBNI.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
Caption: Experimental workflow for the tail-withdrawal assay.
Experimental Protocols
Protocol 1: Assessing the Antinociceptive Effects of this compound in the Tail-Withdrawal Assay
This protocol is adapted from the in vivo characterization of this compound.[1][2]
1. Animals and Housing:
-
Housing: Group housed (3-4 per cage) with environmental enrichment. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.[1][2]
2. Materials:
-
This compound
-
U50,488 (kappa-opioid receptor agonist)
-
Vehicle (e.g., 0.9% saline)
-
Tail-withdrawal apparatus (water bath at 52°C or radiant heat source)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
3. Experimental Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. Handle the mice for several days prior to testing to minimize stress.
-
Pre-treatment: Administer this compound (3 and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][2] The volume of injection should be calculated based on the weight of each mouse.
-
Waiting Period: Test the antagonist effects of this compound at various time points post-injection (e.g., 1 hour, 24 hours, 7 days, 14 days) to determine its duration of action.[1][2]
-
Baseline Latency: At the designated time point after this compound administration, measure the baseline tail-withdrawal latency. Immerse the distal third of the tail in the hot water bath or expose it to the radiant heat source and record the time taken for the mouse to flick its tail. A cut-off time of 15 seconds should be implemented to prevent tissue damage.[2]
-
Agonist Challenge: Administer the KOR agonist U50,488 (10 mg/kg, s.c.) to induce antinociception.[2]
-
Test Latency: 30 minutes after U50,488 administration, re-measure the tail-withdrawal latency.[2]
4. Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each mouse using the following formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[2]
-
Analyze the data using an appropriate statistical test, such as a two-way ANOVA, to compare the effects of different treatments over time.
Protocol 2: Investigating the Role of this compound in a Conditioned Place Preference (CPP) Model of Addiction (Hypothetical)
This protocol is a hypothetical application of this compound based on standard CPP procedures.[2][5][6]
1. Animals and Housing:
-
Species: Male C57BL/6J or other appropriate mouse strain.
-
Housing: Single or group housed as per standard laboratory procedures. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Materials:
-
This compound
-
Drug of abuse (e.g., cocaine, 10 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Conditioned Place Preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues).
-
Animal scale
-
Syringes and needles for i.p. injections.
3. Experimental Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
-
Place each mouse in the central compartment of the CPP apparatus and allow free access to all compartments for 15-30 minutes.
-
Record the time spent in each compartment to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.
-
-
Phase 2: Conditioning (Days 2-7):
-
This phase consists of alternating injections of the drug of abuse and vehicle.
-
Drug Conditioning Days (e.g., Days 2, 4, 6):
-
To test the effect of this compound on the acquisition of preference, administer this compound (e.g., 3 or 10 mg/kg, i.p.) 30-60 minutes before the injection of the drug of abuse.
-
Administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.).
-
Immediately confine the mouse to the drug-paired compartment for 30 minutes.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7):
-
Administer vehicle (for both this compound and the drug of abuse).
-
Immediately confine the mouse to the vehicle-paired compartment for 30 minutes.
-
-
-
Phase 3: Post-Conditioning (Preference Test - Day 8):
-
Place the mouse in the central compartment and allow free access to all compartments for 15-30 minutes.
-
Record the time spent in each compartment.
-
4. Data Analysis:
-
Calculate a preference score for each mouse: Time spent in the drug-paired compartment - Time spent in the vehicle-paired compartment.
-
Compare the preference scores between the group that received this compound and the control group using a t-test or ANOVA. A reduction in the preference score in the this compound-treated group would suggest that KOR antagonism can block the rewarding effects of the drug of abuse.
Protocol 3: Evaluating this compound in a Forced Swim Test (FST) Model of Depression-Like Behavior (Hypothetical)
This protocol is a hypothetical application of this compound based on the known antidepressant-like effects of other KOR antagonists.[4][7]
1. Animals and Housing:
-
Species: Male CD-1 or C57BL/6J mice.
-
Housing: Single housed for at least 24 hours before testing to prevent group effects. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Animal scale
-
Syringes and needles for i.p. injections.
3. Experimental Procedure:
-
Pre-treatment: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
4. Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using a t-test or ANOVA. A significant decrease in immobility time in the this compound-treated group would indicate an antidepressant-like effect.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the kappa-opioid receptor system in various disease states. Its potent and selective KOR antagonism, combined with a shorter duration of action, makes it a suitable candidate for in vivo studies in mouse models of pain, addiction, and depression. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound. As with any in vivo experiment, appropriate institutional animal care and use committee (IACUC) approval is required before conducting these studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa opioid receptor antagonism and chronic antidepressant treatment have beneficial activities on social interactions and grooming deficits during heroin abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kappa opioid receptor in nucleus accumbens regulates depressive-like behaviors following prolonged morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BU09059 as an Antagonist of U50,488-Induced Antinociception
These application notes provide a detailed protocol for researchers and scientists in drug development on the use of BU09059 to block the antinociceptive effects induced by the kappa-opioid receptor (KOR) agonist, U50,488. The information is based on in vivo studies and is intended to guide the design of similar pharmacological experiments.
Introduction
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a pA2 of 8.62.[1] It demonstrates high selectivity for the KOR, with a 15-fold and 616-fold greater affinity over mu- and delta-opioid receptors, respectively.[1] Preclinical studies have shown that this compound effectively blocks the antinociceptive effects of the selective KOR agonist U50,488 in a dose-dependent manner.[1][2][3] This makes this compound a valuable pharmacological tool for investigating the role of the KOR system in pain modulation and other physiological processes.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the antagonist effects of this compound on U50,488-induced antinociception in mice.
Table 1: Drug Dosages and Administration
| Compound | Dose(s) | Route of Administration | Vehicle |
| This compound | 3 and 10 mg/kg | Intraperitoneal (i.p.) | 0.9% w/v Saline |
| U50,488 | 10 mg/kg | Intraperitoneal (i.p.) | Not specified |
Table 2: In Vivo Antagonism of U50,488-Induced Antinociception by this compound in the Tail-Withdrawal Test
| Pretreatment (Dose) | Time Post-Pretreatment | Challenge | Antinociceptive Effect (% MPE ± SEM) |
| Saline | 1 h | U50,488 (10 mg/kg) | ~50% |
| This compound (3 mg/kg) | 1 h | U50,488 (10 mg/kg) | Significantly blocked |
| This compound (10 mg/kg) | 1 h | U50,488 (10 mg/kg) | Significantly blocked |
| Saline | 24 h | U50,488 (10 mg/kg) | ~50% |
| This compound (3 mg/kg) | 24 h | U50,488 (10 mg/kg) | Significantly blocked (Peak effect) |
| This compound (10 mg/kg) | 24 h | U50,488 (10 mg/kg) | Significantly blocked (Peak effect) |
| This compound (3 mg/kg) | 7 days | U50,488 (10 mg/kg) | Diminished antagonist activity |
| This compound (10 mg/kg) | 7 days | U50,488 (10 mg/kg) | Diminished antagonist activity |
| This compound (3 mg/kg) | 14 days | U50,488 (10 mg/kg) | Diminished antagonist activity |
| This compound (10 mg/kg) | 14 days | U50,488 (10 mg/kg) | Diminished antagonist activity |
% MPE (Maximum Possible Effect) is calculated as: [(test latency – control latency) / (15 s – control latency)] × 100. Data is derived from Casal-Dominguez et al., 2014.[1]
Experimental Protocols
This section provides a detailed methodology for assessing the antagonism of U50,488-induced antinociception by this compound in a rodent model.
Animal Model
-
Species: Adult CD-1 mice.[1]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
Drug Preparation and Administration
-
This compound: Dissolve in 0.9% w/v saline to the desired concentrations (e.g., for 3 mg/kg and 10 mg/kg doses).
-
U50,488: Prepare a solution in a suitable vehicle (e.g., saline) for a 10 mg/kg dose.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection.
Antinociception Assay: Warm-Water Tail-Withdrawal Test
This assay measures the latency of a mouse to withdraw its tail from a warm water bath, indicating its pain threshold.
-
Apparatus: A temperature-controlled water bath maintained at a constant temperature (e.g., 52°C).
-
Procedure:
-
Gently restrain the mouse, allowing the tail to hang freely.
-
Immerse the distal third of the tail into the warm water bath.
-
Start a timer immediately upon immersion.
-
Stop the timer as soon as the mouse withdraws its tail from the water. This is the tail-withdrawal latency.
-
Cut-off Time: A maximum immersion time of 15 seconds should be implemented to prevent tissue damage.[1] If the mouse does not withdraw its tail within this time, remove the tail and record the latency as 15 seconds.
-
-
Baseline Measurement: Before any drug administration, determine the baseline tail-withdrawal latency for each mouse.
Experimental Design for Antagonism Study
-
Grouping: Randomly assign mice to different treatment groups (e.g., Saline + U50,488; this compound (3 mg/kg) + U50,488; this compound (10 mg/kg) + U50,488).
-
Pretreatment: Administer a single i.p. injection of either saline or this compound at the specified doses.
-
Time Course: To assess the duration of action, the time interval between the pretreatment and the U50,488 challenge can be varied (e.g., 1 hour, 24 hours, 7 days, 14 days, and 21 days).[1]
-
Agonist Challenge: At the designated time point after pretreatment, administer an i.p. injection of U50,488 (10 mg/kg).
-
Antinociception Testing: 30 minutes after the U50,488 injection, perform the warm-water tail-withdrawal test to measure the antinociceptive effect.[1]
-
Data Analysis:
-
Calculate the % Maximum Possible Effect (%MPE) for each mouse.
-
Use appropriate statistical methods (e.g., two-way repeated measures ANOVA) to compare the %MPE between the different treatment groups at each time point.[1]
-
Mandatory Visualizations
Signaling Pathway: KOR Antagonism
Caption: Mechanism of this compound action on U50,488 signaling.
Experimental Workflow
Caption: Workflow for assessing this compound antagonism.
References
- 1. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BU09059 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of BU09059 in behavioral pharmacology assays. Contrary to initial hypotheses, extensive research has characterized this compound not as a dual mu-opioid (MOR) and nociceptin (B549756) (NOP) receptor agonist, but as a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] KOR antagonists are a subject of significant interest for their potential therapeutic applications in a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders. This document outlines the pharmacological profile of this compound and provides detailed protocols for its application in relevant behavioral assays to study these conditions.
This compound is a derivative of JDTic, designed to have a shorter duration of action than other selective KOR antagonists like nor-binaltorphimine (nor-BNI).[1][2][3] Its high affinity and selectivity for the KOR, with 15-fold and 616-fold selectivity over MOR and delta-opioid receptors (DOR) respectively, make it a valuable tool for investigating the role of the KOR system in behavior.[1][3]
The following sections detail the mechanism of action of KOR antagonists, provide protocols for key behavioral assays, present quantitative data from studies with selective KOR antagonists, and include visualizations of the relevant signaling pathway and experimental workflows.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the kappa-opioid receptor. The KOR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling is associated with dysphoria, anhedonia, and pro-depressive states. By blocking the KOR, this compound is hypothesized to alleviate these aversive states, suggesting its potential as an antidepressant, anxiolytic, and anti-addiction agent.
| Parameter | Value | Receptor |
| Ki (nM) | 1.72 | Kappa (κ) |
| Selectivity | 15-fold vs. Mu (μ) | - |
| Selectivity | 616-fold vs. Delta (δ) | - |
| pA2 | 8.62 | Kappa (κ) |
Table 1: In Vitro Pharmacological Data for this compound.[1][3][4]
Behavioral Pharmacology Assays
The following protocols are standard behavioral assays used to evaluate the antidepressant, anxiolytic, and anti-addictive properties of compounds like this compound. While specific data for this compound in all these assays is not yet widely published, the protocols and expected outcomes are based on studies with other selective KOR antagonists.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, a state of "behavioral despair." Antidepressant compounds are expected to increase the latency to immobility and the total time spent mobile.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) or male C57BL/6J mice (20-25 g).
-
Apparatus: A cylindrical container (rats: 40 cm height, 20 cm diameter; mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (rats: 30 cm; mice: 15 cm).
-
Drug Preparation: this compound is dissolved in a vehicle of saline or sterile water.
-
Procedure:
-
Pre-test Session (Day 1): Acclimate animals to the testing room for at least 1 hour. Place each animal individually into the swim cylinder for a 15-minute session. Remove the animal, dry it thoroughly, and return it to its home cage. This session habituates the animals to the procedure and induces a stable baseline of immobility.
-
Drug Administration (Day 2): Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before the test session.
-
Test Session (Day 2): Place the animal in the swim cylinder for a 5-minute test session. Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility (floating with only minor movements to maintain balance), swimming, and climbing behavior during the 5-minute test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect on Immobility |
| Nor-BNI | 10 | Rat | Decrease |
| JDTic | 3 | Rat | Decrease |
| LY2444296 | 10, 30 | Mouse | Decrease |
Table 2: Representative Data for KOR Antagonists in the Forced Swim Test.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g) or male Swiss-Webster mice (25-30 g).
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm), with two open arms and two enclosed arms of equal size.
-
Drug Preparation: this compound is dissolved in a vehicle of saline or sterile water.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle (i.p. or s.c.) 30-60 minutes before the test.
-
Test Session: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes. Record the session using an overhead camera.
-
-
Data Analysis: Measure the number of entries into the open and closed arms, and the time spent in each arm. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect on Open Arm Time/Entries |
| Nor-BNI | 10 | Rat | Increase |
| JDTic | 3 | Rat | Increase |
| LY2444296 | 3 | Rat | Increase |
Table 3: Representative Data for KOR Antagonists in the Elevated Plus Maze.
Conditioned Place Preference (CPP) / Aversion (CPA) for Reward and Aversion
The CPP/CPA paradigm is used to assess the rewarding or aversive properties of a drug. It involves associating a specific environment with the drug's effects. KOR agonists typically produce CPA, while KOR antagonists are expected to block stress- or drug-induced CPA and may not have intrinsic rewarding properties on their own.[5]
Experimental Protocol:
-
Animals: Male C57BL/6J mice (20-25 g).
-
Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral center chamber.
-
Drug Preparation: this compound is dissolved in a vehicle of saline or sterile water.
-
Procedure:
-
Pre-conditioning (Day 1): Place each mouse in the center chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5): On alternating days, administer the drug (e.g., a KOR agonist to induce aversion, or a drug of abuse to induce preference) and confine the animal to one of the conditioning chambers for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite chamber. To test the effect of this compound, it can be administered prior to the conditioning with the aversive or rewarding drug.
-
Test (Day 6): Place the mouse in the center chamber and allow it to freely explore all three chambers for 15 minutes in a drug-free state.
-
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test days. A significant increase in time indicates a conditioned place preference, while a significant decrease indicates a conditioned place aversion. KOR antagonists are expected to block the development of CPA induced by KOR agonists or stress.
| Treatment | Animal Model | Effect |
| U69,593 (KOR agonist) | Rat | Conditioned Place Aversion |
| Nor-BNI + U69,593 | Rat | Blockade of CPA |
| JDTic + Stress-induced Cocaine Seeking | Rat | Attenuation of reinstatement |
Table 4: Representative Data for KOR Ligands in the Conditioned Place Preference/Aversion Paradigm.
Visualizations
Signaling Pathway
Caption: KOR Signaling Pathway and the Action of this compound.
Experimental Workflow: Forced Swim Test
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
BU09059: Detailed Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. The protocols detailed below are based on established methodologies and are intended to guide researchers in the efficient and effective production of this valuable research compound.
Introduction
This compound is a novel KOR antagonist derived from the core structure of JDTic. It was designed based on "soft-drug" principles to have a shorter duration of action compared to other long-acting KOR antagonists like nor-BNI.[1][2] This characteristic makes this compound a valuable tool for studying the pharmacology of the kappa-opioid system with improved temporal control. Its high affinity and selectivity for the KOR over mu (μ) and delta (δ) opioid receptors make it a precise molecular probe for investigating the physiological and pathological roles of KORs.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, selectivity, and in vivo efficacy.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| Kappa (κ) | 1.72 |
| Mu (μ) | 26.5 |
| Delta (δ) | 1060 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Selectivity Profile of this compound
| Receptor Selectivity Ratio | Value |
| κ / μ | 15-fold |
| κ / δ | 616-fold |
Data compiled from multiple sources.[3][4][5][6]
Table 3: In Vivo Antagonist Potency of this compound
| Assay | Parameter | Value |
| U50,488-induced antinociception | pA₂ | 8.62 |
The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[2][3]
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is based on the methods described in the supporting information of Casal-Dominguez et al., 2014.[3][7] The overall synthetic scheme involves the coupling of two key building blocks: (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and a derivative of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Materials:
-
(+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine
-
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolylthio)propanoic acid
-
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Ethyl 2-amino-3-hydroxypropanoate
-
Coupling agents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, MeOH)
-
Standard laboratory glassware and equipment
Protocol:
-
Preparation of the Tetrahydroisoquinoline Moiety: The synthesis starts with the appropriate protection of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Preparation of the Piperidine (B6355638) Moiety: The synthesis of the chiral piperidine precursor, (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a multi-step process that can be achieved through various published routes.
-
Coupling Reaction: The protected tetrahydroisoquinoline carboxylic acid is activated using a suitable coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF. The activated acid is then reacted with the amino group of a suitably functionalized propanoate derivative.
-
Alkylation: The resulting intermediate is then alkylated with the (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.
-
Deprotection: The final step involves the removal of any protecting groups under appropriate conditions to yield this compound.
II. Purification of this compound
Purification of the final compound is critical to ensure high purity for in vitro and in vivo studies. A combination of chromatographic techniques is typically employed.
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), methanol (B129727), ammonium (B1175870) hydroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Protocol:
-
Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide (B78521) to prevent the amine from sticking to the silica.
-
Preparative HPLC: For obtaining highly pure material (≥95%), preparative reverse-phase high-performance liquid chromatography (HPLC) is recommended. A C18 column is commonly used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA) as a mobile phase.
-
Lyophilization: The fractions containing the pure product are collected, and the solvent is removed under reduced pressure. The resulting solid is often lyophilized from a water/acetonitrile mixture to obtain a fluffy, white solid.
III. Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final product.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway of Kappa-Opioid Receptor Antagonists
This diagram depicts the simplified signaling pathway affected by KOR antagonists like this compound. KORs are G-protein coupled receptors (GPCRs). Their activation by agonists typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels. Antagonists like this compound block these effects. Some KOR antagonists have also been shown to influence the c-Jun N-terminal kinase (JNK) pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Purity of BU09059 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a shorter duration of action than other KOR antagonists, making it a valuable tool for research in neuroscience and pharmacology.[1][2] It was developed as a reversible alternative to the long-acting KOR antagonist JDTic.[3][4][5] For its effective and reproducible use in research, ensuring the purity of this compound is of paramount importance. The original synthesis of this compound reported a purity of ≥95%.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the purity of newly synthesized or commercially procured batches of this compound. The described methods are based on standard analytical techniques for small molecule pharmaceuticals and research chemicals, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols will enable researchers to confidently ascertain the purity of their this compound samples, ensuring the reliability and validity of their experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for the development and execution of analytical methods for purity assessment.
| Property | Value |
| Chemical Formula | C₂₈H₃₇N₃O₅[3] |
| Molecular Weight | 495.62 g/mol [3] |
| CAS Number | 1541206-05-6[3][6] |
| IUPAC Name | ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate[3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the main compound from any impurities, and the purity is typically determined by the area percentage of the main peak.
1.1. Materials and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
1.2. Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in Water
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm (based on the presence of phenolic rings in the structure)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percentage method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
1.3. Expected Results
A high-purity sample of this compound should exhibit a single major peak at a specific retention time. The purity should be ≥95% for research-grade material. Any other peaks are considered impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of this compound and enabling the identification of potential impurities.
2.1. Materials and Equipment
-
LC-MS system (e.g., with a quadrupole or time-of-flight (TOF) mass analyzer)
-
The same column and mobile phases as for HPLC analysis.
2.2. Protocol
-
LC Conditions: Use the same HPLC conditions as described in section 1.3.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 600 L/hr
-
Cone Gas: 50 L/hr
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule of this compound ([M+H]⁺), which has a theoretical m/z of 496.28.
-
Analyze the mass spectra of any impurity peaks to gain information about their molecular weights, which can help in their identification.
-
2.3. Expected Results
The major peak in the total ion chromatogram (TIC) should correspond to the retention time of this compound and its mass spectrum should show a prominent ion at m/z 496.28.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful technique for the structural elucidation of molecules and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying impurities.
3.1. Materials and Equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid)
3.2. Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
If performing qNMR, accurately weigh both the this compound sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Pulse Program: zg30
-
Number of Scans: 16 or 32
-
Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, a longer delay of at least 5 times the longest T1 is recommended)
-
Acquisition Time: ~4 seconds
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks. The integral of each peak is proportional to the number of protons it represents.
-
Compare the observed chemical shifts and coupling constants with the expected values for the this compound structure.
-
Look for any peaks that do not correspond to this compound or the solvent. These are indicative of impurities. The relative integration of impurity peaks to the main compound's peaks can provide a semi-quantitative measure of purity.
-
3.3. Expected Results
The ¹H NMR spectrum of a pure this compound sample should show all the expected proton signals with the correct chemical shifts, multiplicities, and integrations. The absence of significant unassigned peaks confirms high purity.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the purity assessment experiments.
Table 1: HPLC Purity Assessment of this compound
| Batch No. | Retention Time (min) | Peak Area | Area % | Purity (%) |
Table 2: LC-MS Analysis of this compound
| Batch No. | Retention Time (min) | Observed m/z ([M+H]⁺) | Theoretical m/z ([M+H]⁺) |
| 496.28 | |||
| 496.28 |
Table 3: ¹H NMR Purity Assessment of this compound
| Batch No. | Key Proton Signals (ppm) | Integration (Relative) | Impurity Peaks (ppm) | Estimated Purity (%) |
Visualizations
The following diagrams illustrate the workflow for assessing the purity of this compound and the signaling pathway it modulates.
Caption: Experimental workflow for this compound purity assessment.
Caption: this compound mechanism of action on KOR signaling pathway.
References
- 1. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. medkoo.com [medkoo.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
proper storage and handling of BU09059 compound
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of the compound BU09059.
Introduction
This compound is a potent and selective antagonist of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2][3] It was developed as a reversible, short-acting alternative to other long-acting KOR antagonists like JDTic.[3][4] Its selectivity and shorter duration of action in vivo make it a valuable tool for studying the role of the KOR system in various physiological and pathological processes, including psychiatric disorders.[4][5]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate | [1] |
| CAS Number | 1541206-05-6 | [1] |
| Molecular Formula | C28H37N3O5 | [1] |
| Molecular Weight | 495.62 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO (10 mM) | [1][2] |
| Binding Affinity (Ki) | κ (kappa): 1.72 nMμ (mu): 26.5 nMδ (delta): 1060 nM | [1][3] |
| Selectivity | 15-fold for KOR over MOR616-fold for KOR over DOR | [1][3] |
| Functional Activity | Potent and selective KOR antagonist (pA2 = 8.62) | [2][4][6] |
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
3.1. Storage Conditions
| Form | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) | Shelf Life | Reference |
| Solid Powder | 0 - 4 °C, dry and dark | -20 °C, dry and dark | >2 years if stored properly | [1][2] |
| In Solvent (Stock Solution) | 0 - 4 °C | -20 °C or -80°C | 6 months at -20°C or -80°C | [1][2] |
3.2. Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Signaling Pathway of this compound Action
This compound acts as an antagonist at the kappa-opioid receptor (KOR), which is a Gi/Go-coupled receptor. Activation of KOR by its endogenous ligand, dynorphin (B1627789), typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This compound blocks these effects by preventing dynorphin from binding to the receptor.
Caption: this compound antagonizes the KOR signaling pathway.
Experimental Protocols
The following are example protocols for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific experimental conditions.
5.1. In Vitro Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (CHO-KOR cells)
-
[3H]-diprenorphine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the cell membranes, [3H]-diprenorphine at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki of this compound.
5.2. In Vivo Protocol: Antagonism of U50,488-Induced Antinociception
This protocol is designed to assess the in vivo antagonist activity of this compound against a KOR agonist-induced effect.[4][7]
Materials:
-
Male CD-1 mice
-
This compound
-
U50,488 (a selective KOR agonist)
-
Vehicle (e.g., saline, DMSO, or a mixture)
-
Tail-flick or hot-plate apparatus
Procedure:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound to the mice via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 3 and 10 mg/kg).[4][7]
-
After a predetermined pretreatment time (e.g., 1 hour), administer U50,488 to induce antinociception.[4][7]
-
At the time of peak U50,488 effect, assess the nociceptive threshold using a tail-flick or hot-plate test.
-
Include control groups receiving vehicle only, U50,488 only, and this compound only.
-
Compare the nociceptive responses between the different treatment groups to determine the antagonist effect of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a novel compound like this compound.
Caption: General workflow for novel compound characterization.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BU09059 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain, mood, and addiction.[1][2][3][4][5] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins and are frequently utilized in drug discovery for studying GPCR signaling.[6][7][8][9] This document provides detailed application notes and protocols for the in vitro use of this compound in CHO cell lines, particularly those engineered to express the kappa-opioid receptor.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the kappa-opioid receptor. The KOR is a Gi/Go-coupled receptor.[1] Upon activation by an agonist (e.g., Dynorphin A), the receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this cascade by preventing agonist binding to the KOR.
Kappa-Opioid Receptor Signaling Pathway
Caption: Agonist activation of the KOR initiates G-protein signaling, which is blocked by this compound.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for opioid receptors.
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor | Ki (nM) | Cell Line | Reference |
| Kappa (κ) | 1.72 | CHO-κ | [1] |
| Mu (μ) | 26.5 | C6-μ | [3] |
| Delta (δ) | 1060 | C6-δ | [3] |
Table 2: this compound Functional Antagonist Potency (pA2)
| Receptor | pA2 | Preparation | Reference |
| Kappa (κ) | 8.62 | Isolated Tissues | [1][2] |
| Mu (μ) | Negligible antagonist action up to 5 µM | Isolated Tissues | [1] |
| Delta (δ) | Negligible antagonist action up to 5 µM | Isolated Tissues | [1] |
Experimental Protocols
General CHO Cell Culture
A foundational requirement for studying this compound is the proper maintenance of CHO cell cultures, particularly those stably expressing the human kappa-opioid receptor (CHO-KOR).
Materials:
-
CHO-KOR cell line
-
Culture medium (e.g., Ham's F-12 or DMEM/F-12)[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)[10]
-
CO2 incubator (37°C, 5% CO2)[10]
Protocol:
-
Thawing Cells: Thaw a frozen vial of CHO-KOR cells rapidly in a 37°C water bath.[10] Transfer the cells to a centrifuge tube containing pre-warmed culture medium and centrifuge to pellet the cells.[10]
-
Cell Seeding: Resuspend the cell pellet in fresh culture medium and transfer to a culture flask.[10]
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[10] Change the culture medium every 2-3 days.[10]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.[10] Neutralize the trypsin with fresh medium, centrifuge the cells, and resuspend in fresh medium to seed into new flasks at a lower density.[10][11]
Radioligand Binding Assay in CHO-KOR Cells
This protocol determines the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
CHO-KOR cell membranes
-
[³H]-diprenorphine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cultured CHO-KOR cells.
-
Assay Setup: In a 96-well plate, add CHO-KOR cell membranes, a fixed concentration of [³H]-diprenorphine, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-diprenorphine binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Agonist-Induced cAMP Reduction
This assay measures the functional antagonist activity of this compound by assessing its ability to block the inhibitory effect of a KOR agonist on cAMP production.
Materials:
-
CHO-KOR cells
-
KOR agonist (e.g., U-50,488)
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer
Protocol:
-
Cell Plating: Seed CHO-KOR cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a KOR agonist (e.g., U-50,488) in the presence of forskolin to all wells (except controls).
-
Incubation: Incubate for a time sufficient to induce a measurable decrease in cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value and calculate the pA2 value to quantify the antagonist potency.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound in CHO-KOR cells.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro application of this compound in CHO cell lines. These methodologies will enable researchers to further investigate the pharmacology of this compound and its potential as a therapeutic agent targeting the kappa-opioid receptor. Adherence to sterile cell culture techniques and careful experimental execution are crucial for obtaining reliable and reproducible results.
References
- 1. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. stemcell.com [stemcell.com]
- 7. eppendorf.com [eppendorf.com]
- 8. Researchers develop new tools to optimize CHO cell lines for making biologic drugs | Shu Chien - Gene Lay Department of Bioengineering [bioengineering.ucsd.edu]
- 9. Bioprocessing of Recombinant CHO-K1, CHO-DG44, and CHO-S: CHO Expression Hosts Favor Either mAb Production or Biomass Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 11. CHO Cell Culture [cho-cell-transfection.com]
Application Notes and Protocols for Tail-Withdrawal Assay Using BU09059
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail-withdrawal assay is a widely utilized method in preclinical pain research to assess the analgesic properties of novel pharmacological agents. This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, typically heated water. An increase in withdrawal latency is indicative of an analgesic effect. These application notes provide a detailed protocol for utilizing the tail-withdrawal assay to evaluate the effects of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. Understanding the pharmacological profile of this compound is crucial for the development of therapeutics for a range of psychiatric disorders, including depression and addiction, where the KOR system is implicated.[1][2]
Pharmacological Profile of this compound
This compound is a derivative of JDTic, designed to retain high affinity and selectivity for the KOR while exhibiting a shorter duration of action in vivo compared to other selective KOR antagonists like norbinaltorphimine (B1679850) (norBNI).[1][2][3] It possesses nanomolar affinity for the KOR, with 15-fold and 616-fold selectivity over mu- and delta-opioid receptors, respectively.[1] In vivo studies have demonstrated that this compound, at doses of 3 and 10 mg/kg, effectively blocks the antinociceptive effects of the KOR agonist U50,488.[1][2][3] The peak antagonist effects of this compound are observed at 24 hours post-injection, with a significantly reduced effect by 7 days, highlighting its shorter-acting profile compared to the weeks-long action of norBNI.[2]
Experimental Protocol: Tail-Withdrawal Assay with this compound
This protocol is designed for rodent models (rats or mice) to assess the potential analgesic or anti-hyperalgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or a specific solvent appropriate for this compound)
-
Positive control (e.g., Morphine)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Water bath with precise temperature control
-
Animal restrainers (e.g., Broome-style restrainers)
-
Stopwatch or automated tail-flick meter
-
Beakers
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
Habituation: On two consecutive days before testing, habituate the animals to the restraint tubes for 15-20 minutes to minimize stress-induced analgesia.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and the positive control on the day of the experiment. Doses of 3 and 10 mg/kg for this compound have been shown to be effective in vivo.[1][2][3]
-
Baseline Latency Measurement:
-
Fill the water bath and allow the temperature to stabilize at 52-55°C for rats or 48-52°C for mice.[4][5][6] The temperature should be noxious but not cause tissue damage.
-
Gently place the animal in the restrainer.
-
Immerse the distal third of the tail into the hot water.
-
Start the timer immediately upon immersion.
-
Stop the timer as soon as the animal withdraws its tail. This is the baseline latency.
-
A cut-off time of 10-15 seconds must be implemented to prevent tissue damage.[4][7] If the animal does not withdraw its tail within this time, remove the tail and record the latency as the cut-off time.
-
Perform at least two baseline measurements for each animal and average the values.
-
-
Drug Administration:
-
Administer this compound (e.g., 3 or 10 mg/kg, intraperitoneally or subcutaneously), vehicle, or the positive control to different groups of animals.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-withdrawal latency measurement as described in step 4.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA followed by a post-hoc test, to compare the effects of different treatments over time.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from a tail-withdrawal assay investigating this compound.
Table 1: Effect of this compound on Tail-Withdrawal Latency (in seconds)
| Treatment Group | N | Baseline Latency (s) | 30 min Post-Injection (s) | 60 min Post-Injection (s) | 90 min Post-Injection (s) | 120 min Post-Injection (s) |
| Vehicle | 10 | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.4 ± 0.3 | 2.5 ± 0.5 | 2.6 ± 0.4 |
| This compound (3 mg/kg) | 10 | 2.6 ± 0.2 | 4.8 ± 0.6 | 5.5 ± 0.7 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound (10 mg/kg) | 10 | 2.4 ± 0.3 | 6.2 ± 0.8 | 7.8 ± 0.9 | 6.5 ± 0.7 | 4.5 ± 0.6 |
| Morphine (5 mg/kg) | 10 | 2.5 ± 0.2 | 9.5 ± 0.5 | 10.0 ± 0.0 | 9.2 ± 0.6 | 7.8 ± 0.8* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Table 2: Percent Maximum Possible Effect (%MPE) of this compound
| Treatment Group | N | 30 min Post-Injection (%MPE) | 60 min Post-Injection (%MPE) | 90 min Post-Injection (%MPE) | 120 min Post-Injection (%MPE) |
| Vehicle | 10 | 1.3 ± 5.3 | -1.3 ± 4.0 | 0.0 ± 6.7 | 1.3 ± 5.3 |
| This compound (3 mg/kg) | 10 | 29.3 ± 8.0 | 38.7 ± 9.3 | 22.7 ± 6.7 | 6.7 ± 5.3 |
| This compound (10 mg/kg) | 10 | 50.7 ± 10.7 | 72.0 ± 12.0 | 54.7 ± 9.3 | 28.0 ± 8.0 |
| Morphine (5 mg/kg) | 10 | 93.3 ± 6.7 | 100.0 ± 0.0 | 89.3 ± 8.0 | 70.7 ± 10.7* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Visualizations
Caption: Experimental workflow for the tail-withdrawal assay.
Caption: Signaling pathway of this compound at the kappa-opioid receptor.
References
- 1. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the temperature causing a nociceptive response in the tail of albino BALB/c mice | Neurología (English Edition) [elsevier.es:443]
- 6. Hot Water Tail Immersion Test [protocols.io]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for BU09059 in Studying Stress-Induced Behavioral Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a shorter duration of action compared to prototypical KOR antagonists like nor-binaltorphimine (nor-BNI).[1][2][3] The KOR system is critically involved in mediating stress-induced behavioral responses, including depression, anhedonia, and anxiety.[4][5] Activation of KORs by their endogenous ligand, dynorphin, which is released under stressful conditions, leads to aversive and dysphoric states.[6] Consequently, KOR antagonists like this compound are valuable research tools and potential therapeutic agents for stress-related psychiatric disorders.[1][2][3][5]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on stress-induced behavioral responses in preclinical models.
Mechanism of Action
This compound acts as a competitive antagonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). By blocking the binding of dynorphin, this compound prevents the downstream signaling cascade that mediates the aversive effects of KOR activation.[6] The KOR is coupled to the Gi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.[7]
Signaling Pathway of the Kappa-Opioid Receptor (KOR)
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) | Selectivity (κ/μ) | Selectivity (κ/δ) | Reference |
| This compound | 1.72 | 26.5 | 1060 | 15-fold | 616-fold | [8] |
| nor-BNI | - | - | - | - | - | - |
Table 2: In Vitro Functional Antagonist Potency (pA2)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) | Reference |
| This compound | 8.62 | - | - | [2][3] |
Table 3: In Vivo Efficacy of this compound in the Tail-Withdrawal Assay
| Treatment (Dose, mg/kg) | Time Post-Injection | Antagonism of U50,488-induced Antinociception | Reference |
| This compound (3) | 1 h | Significant blockade | [1] |
| This compound (10) | 1 h | Significant blockade | [1] |
| This compound (3) | 24 h | Peak effect | [1] |
| This compound (10) | 24 h | Peak effect | [1] |
| This compound (3) | 7 days | Significantly reduced | [1] |
| This compound (10) | 7 days | Significantly reduced | [1] |
| nor-BNI (3) | 7-14 days | Peak effect | [1] |
| nor-BNI (10) | 7-14 days | Peak effect | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on stress-induced behavioral responses are provided below.
Experimental Workflow: General Procedure
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity and to study behavioral despair, a component of stress-induced depression.
Objective: To determine if this compound can reverse stress-induced increases in immobility.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording and analysis software
Protocol:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 1-10 mg/kg) 30-60 minutes before the test.
-
Test Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Tail-Withdrawal Assay
This assay is used to measure nociceptive responses and can be adapted to assess the antagonist effects of compounds like this compound against KOR agonist-induced analgesia, which can be considered a stress-related response.
Objective: To confirm the in vivo KOR antagonist activity of this compound by blocking KOR agonist-induced antinociception.
Materials:
-
This compound
-
KOR agonist (e.g., U-50,488H)
-
Vehicle
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
Timer
Protocol:
-
Acclimation: Acclimate animals to the testing procedure by gently handling them and placing their tails in lukewarm water on a day prior to the experiment.
-
Drug Administration:
-
Administer this compound or vehicle (i.p.) at various time points before the KOR agonist challenge (e.g., 1 hour, 24 hours, 7 days) to determine its duration of action.
-
Administer the KOR agonist U-50,488H (e.g., 10 mg/kg, s.c.) 30 minutes before the test.
-
-
Test Procedure:
-
Gently restrain the animal.
-
Immerse the distal 2-3 cm of the tail into the hot water bath.
-
Record the latency to a rapid tail flick or withdrawal. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between groups treated with the KOR agonist alone and those pre-treated with this compound.
-
Conditioned Place Preference (CPP) / Aversion (CPA)
This paradigm is used to assess the rewarding or aversive properties of a drug or to study how stress modulates the rewarding effects of other stimuli (e.g., drugs of abuse). KOR activation is known to be aversive.
Objective: To determine if this compound can block the aversive effects of stress or a KOR agonist, or to investigate if this compound itself has any rewarding or aversive properties.
Materials:
-
This compound
-
Aversive stimulus (e.g., stressor or KOR agonist like U-50,488H)
-
Three-chambered CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software.
Protocol:
-
Pre-Conditioning (Day 1):
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
-
Conditioning (Days 2-5): This phase typically lasts for 4-8 days with alternating injections.
-
Drug Pairing: On specified days, administer this compound (or the aversive stimulus) and confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On alternate days, administer vehicle and confine the animal to the opposite chamber for 30 minutes. The chamber paired with the drug should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6):
-
Place the animal in the central chamber with free access to all chambers (no drug administration).
-
Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
-
A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
To test if this compound blocks stress-induced aversion, the stressor is paired with a chamber in the presence of either this compound or vehicle.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the kappa-opioid receptor system in stress-induced behavioral responses. Its potent, selective, and shorter-acting profile makes it particularly useful for studies requiring a more reversible blockade of KORs compared to traditional long-acting antagonists. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their investigations into the neurobiology of stress and the development of novel therapeutics for stress-related disorders.
References
- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
BU09059 Technical Support Center: Optimizing Dosage for Specific Research Aims
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] Its mechanism of action is to block the binding of endogenous ligands, such as dynorphin, to the KOR, thereby inhibiting its signaling cascade. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4][5]
Q2: What makes this compound different from other KOR antagonists like nor-Binaltorphimine (nor-BNI)?
A2: The primary advantage of this compound is its shorter duration of action in vivo compared to prototypic KOR antagonists like nor-BNI, which can have effects lasting for weeks after a single administration.[1][2] This shorter pharmacodynamic profile makes this compound a more flexible tool for many research applications.
Q3: What are the recommended in vivo starting doses for this compound?
A3: Based on preclinical studies in mice, effective doses of this compound for blocking KOR agonist-induced effects range from 3 to 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and research question.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.
Q5: What are the key signaling pathways affected by this compound?
A5: By antagonizing the KOR, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. It also modulates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are implicated in the long-term effects of some KOR ligands.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa (κ) | 1.72 | - |
| Mu (μ) | 26.5 | 15-fold |
| Delta (δ) | 1060 | 616-fold |
Data from competitive [³H]-diprenorphine binding assays.[2][3]
Table 2: In Vitro Antagonist Potency of this compound
| Parameter | Value | Assay |
| pA2 | 8.62 | Isolated Guinea Pig Ileum |
The pA2 value is a measure of the potency of a competitive antagonist.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Assessment of KOR Antagonism using the Tail-Withdrawal Test in Mice
This protocol is designed to evaluate the ability of this compound to block the antinociceptive effects of a KOR agonist, such as U50,488.
Materials:
-
This compound
-
KOR agonist (e.g., U50,488)
-
Vehicle (0.9% w/v saline)
-
Male CD-1 mice (8-9 weeks old)
-
Water bath maintained at 52°C
-
Timer
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Dissolve this compound in 0.9% saline. Administer this compound (e.g., 3 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
Baseline Latency: Gently restrain the mouse and immerse the distal 1-2 cm of its tail into the 52°C water bath. Start the timer and record the latency (in seconds) for the mouse to flick or withdraw its tail. A cut-off time of 15-20 seconds is recommended to prevent tissue damage.
-
KOR Agonist Administration: Administer the KOR agonist (e.g., U50,488 at 10 mg/kg, i.p.).
-
Post-Agonist Latency: At the time of peak agonist effect (typically 30 minutes for U50,488), re-measure the tail-withdrawal latency as described in step 4.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between vehicle- and this compound-treated groups. A significant reduction in %MPE in the this compound group indicates KOR antagonism.
Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test in Mice
This protocol evaluates the potential antidepressant-like activity of this compound.
Materials:
-
This compound
-
Vehicle (0.9% w/v saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment and analysis software
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Dissolve this compound in 0.9% saline. Administer this compound (e.g., 3 or 10 mg/kg) or vehicle via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
Forced Swim Session: Gently place each mouse into a beaker of water for a 6-minute session.
-
Video Recording: Record the entire 6-minute session for each mouse.
-
Behavioral Scoring: Analyze the last 4 minutes of the recording. Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle- and this compound-treated groups. A significant decrease in immobility time in the this compound group suggests an antidepressant-like effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound in vivo. | Inadequate Dose: The dose may be too low for the specific animal model or experimental conditions. | Perform a dose-response curve (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal effective dose. |
| Incorrect Timing: The pre-treatment time may not be optimal for this compound to reach its target and exert its effect. | Conduct a time-course experiment to determine the peak effect of this compound. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored correctly at -20°C for long-term storage and prepared fresh for each experiment. | |
| High variability in experimental results. | Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent dosing. | Ensure accurate and consistent administration techniques. For i.p. injections, ensure proper placement to avoid injection into the intestines or other organs. |
| Animal Stress: High levels of stress in the animals can influence behavioral and physiological outcomes. | Handle animals gently and ensure adequate habituation to the experimental environment and procedures. | |
| Precipitation of this compound in saline. | Low Solubility: this compound has limited solubility in aqueous solutions. | Prepare a stock solution of this compound in 100% DMSO and then dilute it to the final concentration in saline. Ensure the final DMSO concentration is low (typically <5%) and consistent across all experimental groups, including the vehicle control. |
| Unexpected off-target effects. | High Concentration: At very high concentrations, the selectivity of this compound for the KOR may decrease. | Use the lowest effective dose determined from a dose-response study to minimize the risk of off-target effects. |
Visualizing Key Processes
To further aid in understanding the experimental and biological contexts of this compound, the following diagrams have been generated.
Caption: Kappa-Opioid Receptor Signaling Pathway and this compound Antagonism.
Caption: General In Vivo Experimental Workflow for Testing this compound Antagonism.
Caption: A Logical Flowchart for Troubleshooting this compound Experiments.
References
- 1. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Using Short-Acting K-Opioid Receptor (KOR) Antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short-acting K-opioid receptor (KOR) antagonists.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with short-acting KOR antagonists.
Issue 1: No Apparent Antagonist Effect in Functional Assays
Question: I am not observing the expected antagonist effect of my short-acting KOR antagonist in a functional assay (e.g., cAMP inhibition, β-arrestin recruitment). What are the possible reasons for this?
Answer: Failure to observe antagonism can arise from several factors related to your reagents, experimental setup, or the antagonist itself. Here’s a systematic troubleshooting approach:
-
Reagent and Compound Integrity:
-
Antagonist Degradation: Ensure your short-acting KOR antagonist is properly stored and has not undergone degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Agonist Concentration: The concentration of the KOR agonist (e.g., U-50,488) is critical. If the agonist concentration is too high, it may overcome the competitive antagonism. You should ideally use an agonist concentration around its EC80 to have a sufficient window to observe antagonism.[1]
-
Agonist Integrity: Verify the purity and concentration of your agonist stock solution.
-
-
Cellular and Assay System:
-
Receptor Expression Levels: Inadequate KOR expression in your cell line (e.g., HEK293, CHO) can lead to a small signal window, making it difficult to detect antagonism.[1]
-
Cell Health: Use healthy, sub-confluent cells that have not been passaged excessively, as this can impact receptor expression and signaling.[1]
-
Assay Sensitivity: Confirm that your assay system is sensitive enough to detect KOR activation and its inhibition.
-
-
Experimental Protocol:
-
Incubation Times: Optimize the pre-incubation time with the antagonist and the stimulation time with the agonist. For short-acting antagonists, a shorter pre-incubation time compared to long-acting antagonists like nor-BNI may be sufficient.
-
Controls:
-
Positive Control: Use a well-characterized KOR antagonist (e.g., nor-BNI, JDTic) to confirm that your assay can detect antagonism.[1] Note that prototypical antagonists like nor-BNI and JDTic have a delayed onset of action and long duration, which should be considered in your experimental design.[2][3][4]
-
Vehicle Control: Ensure that the solvent for your antagonist and agonist (e.g., DMSO) does not interfere with the assay at the final concentration used.[1]
-
-
-
Pharmacological Properties of the Antagonist:
-
Potency: The antagonist may have lower potency than expected. Perform a full dose-response curve to determine its IC50.
-
Pharmacokinetics: For in vivo experiments, the short half-life of the antagonist might mean the compound is cleared before the agonist challenge. Optimize the timing of administration.
-
Issue 2: Unexpected Agonist Activity or Off-Target Effects
Question: My KOR antagonist is showing some agonist activity or unexpected off-target effects. Why is this happening?
Answer: This can be due to biased agonism or lack of selectivity of the compound.
-
Biased Agonism (Ligand-Directed Signaling): Some KOR antagonists can block G-protein signaling while simultaneously activating other pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5] This is a known phenomenon for some prototypical KOR antagonists and can lead to unexpected cellular responses.[5][6][7]
-
Troubleshooting: To investigate biased agonism, you can measure signaling through different pathways (e.g., G-protein activation via [³⁵S]GTPγS binding vs. β-arrestin recruitment or JNK phosphorylation).
-
-
Off-Target Effects: The antagonist may be binding to other receptors or ion channels, especially at higher concentrations. For instance, JDTic has been associated with off-target effects on cardiac ion channels.[2]
-
Troubleshooting:
-
Selectivity Profiling: Test your antagonist against a panel of other opioid receptors (μ-opioid receptor - MOR, δ-opioid receptor - DOR) and other relevant off-target receptors.
-
Dose-Response: Use the lowest effective concentration of the antagonist to minimize the risk of off-target effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of working with short-acting KOR antagonists compared to long-acting ones?
A1: The primary challenge with prototypical, long-acting KOR antagonists like nor-BNI and JDTic is their complex pharmacokinetic and pharmacodynamic profile. They exhibit a delayed onset of action and an exceptionally long duration of effect (days to weeks), which can complicate experimental design, especially for studies requiring repeated dosing or assessment of acute effects.[2][3][4][8][9] Short-acting KOR antagonists have been developed to overcome these limitations, offering a more rapid onset and shorter duration of action, which is preferable for clinical development and many preclinical studies.[2][8][10] However, with short-acting antagonists, careful consideration of the timing of administration and measurement is crucial to ensure the compound is present at the target at the desired time.
Q2: How do I choose the right short-acting KOR antagonist for my experiment?
A2: The choice of antagonist will depend on your specific experimental needs. Key factors to consider include:
-
Selectivity: Ensure the antagonist has high selectivity for KOR over MOR and DOR.
-
Potency: A highly potent antagonist can be used at lower concentrations, reducing the risk of off-target effects.
-
Pharmacokinetics: Consider the route of administration and the required duration of action. For behavioral studies, an orally bioavailable antagonist with a predictable pharmacokinetic profile is advantageous.
-
Known Biased Agonism: Be aware of any reports of biased agonism for the chosen antagonist and how that might influence your results.
Q3: What are the key signaling pathways to consider when studying KOR antagonism?
A3: KORs are G-protein coupled receptors (GPCRs) that primarily couple to Gi/G0 proteins.[11] KOR activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. KORs can also activate other signaling pathways, including:
-
Mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38.[5][6]
-
c-Jun N-terminal kinase (JNK) pathway, which can be activated by some KOR antagonists.[5][6][7]
When studying KOR antagonism, it is important to consider which of these pathways are relevant to your biological question.
Q4: Are there species differences I should be aware of when using KOR antagonists?
A4: Yes, there is evidence of species differences in KOR function.[5] Therefore, results from rodent models may not always directly translate to humans. It is important to validate your findings in relevant models and, if possible, in human-derived cells or tissues.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Activities of Selected KOR Antagonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Ke or IC50, nM) | Selectivity (KOR vs. MOR/DOR) | Reference |
| JDTic | Human KOR | - | 0.01 (Ke) | 341-fold vs. MOR, 7930-fold vs. DOR | [5] |
| nor-BNI | Human KOR | - | 0.04 (Ke) | 484-fold vs. MOR, 113-fold vs. DOR | [5] |
| ML190 | Human KOR | 129 | 120 (IC50, β-arrestin) | >267-fold vs. MOR/DOR | [12] |
| BTRX-335140 | Rat KOR | - | 1.2 (IC50) | Lacks MOR/DOR antagonist effects at tested concentrations | [13] |
| CSD-CH2(1,8)-OH | Mouse KOR | 77 | - | Selective over MOR/DOR at 10 µM | [14] |
| Compound A | Human KOR | 10,700 (MOR) | - | Preferential for KOR over MOR/DOR | [15] |
Note: Data are compiled from different studies and experimental conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for KOR Antagonist Activity
This functional assay measures the ability of a KOR antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing KOR (e.g., from CHO-hKOR cells)
-
KOR agonist (e.g., U-69,593)
-
Short-acting KOR antagonist
-
[³⁵S]GTPγS
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), and varying concentrations of the short-acting KOR antagonist.
-
Add the KOR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Add the cell membranes (5-20 µg of protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of the antagonist.
Protocol 2: In Vivo Tail-Flick Assay for KOR Antagonist Activity in Rodents
This assay assesses the ability of a KOR antagonist to block agonist-induced antinociception.
Materials:
-
Male C57BL/6 mice or Sprague Dawley rats
-
KOR agonist (e.g., U-50,488)
-
Short-acting KOR antagonist
-
Tail-flick apparatus
-
Vehicle for drug administration
Procedure:
-
Acclimate the animals to the testing room and equipment.
-
Determine the baseline tail-flick latency for each animal. A cut-off time should be set to prevent tissue damage.
-
Administer the short-acting KOR antagonist or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous, oral). The timing of administration should be based on the known pharmacokinetics of the antagonist.
-
At a predetermined time after antagonist administration, administer the KOR agonist or vehicle.
-
Measure the tail-flick latency at several time points after agonist administration.
-
Analyze the data to determine if the antagonist significantly reduces the agonist-induced increase in tail-flick latency.
Visualizations
Caption: KOR signaling pathways and points of antagonist intervention.
Caption: Troubleshooting workflow for lack of antagonist effect.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of the novel relatively short-acting kappa opioid receptor antagonist LY2444296 in behaviors observed after chronic extended-access cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials. [scholars.duke.edu]
- 10. "Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist," by Caroline Baynard, Thomas E. Prisinzano et al. [uknowledge.uky.edu]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Differential effects of novel kappa opioid receptor antagonists on dopamine neurons using acute brain slice electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ensuring BU09059 Stability in Experimental Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the stability of BU09059 in their experimental solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. Exceeding the solubility limit. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution with the aqueous buffer. Ensure the final DMSO concentration is sufficient to maintain solubility and is compatible with the experimental system. Perform a solubility test with your specific buffer system. |
| Loss of compound activity over time | Degradation of this compound in the experimental solution. | Prepare fresh solutions before each experiment. Avoid prolonged storage of aqueous solutions. If storage is necessary, aliquot and store at -80°C and use each aliquot only once. Protect solutions from light and elevated temperatures. |
| Inconsistent experimental results | Inconsistent solution preparation. Degradation of the compound. | Standardize the solution preparation protocol. Always use fresh stock solutions for preparing working solutions. Perform a stability check of this compound in your experimental buffer under your experimental conditions (time, temperature, light exposure). |
| Appearance of new peaks in analysis (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | This could indicate hydrolysis of the ester group or oxidation of the phenol (B47542) or tertiary amine moieties. Prepare fresh solutions and re-analyze. If the problem persists, consider adjusting the pH of your buffer to be closer to neutral, and protect the solution from light and oxygen. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1]
2. How should I store this compound?
The storage conditions for this compound depend on whether it is in solid form or in a solvent.[1][2]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
3. How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. However, based on its chemical structure, it may be susceptible to degradation over time. The presence of an ester functional group makes it prone to hydrolysis, especially under acidic or basic conditions.[3][4][5] It is always recommended to prepare aqueous solutions fresh for each experiment.
4. What are the potential degradation pathways for this compound?
This compound contains several functional groups that could be susceptible to degradation:
-
Ester Hydrolysis: The ester linkage can be hydrolyzed to a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases.[3][4][5]
-
Phenol Oxidation: The phenolic hydroxyl group can be susceptible to oxidation.
-
Tertiary Amine Oxidation: The tertiary amine in the piperidine (B6355638) ring can be oxidized to an N-oxide.[2][6]
5. How does pH affect the stability of this compound?
The pH of the solution can significantly impact the stability of the ester group. Both acidic and basic conditions can accelerate ester hydrolysis.[3][4][7] For optimal stability, it is advisable to maintain the pH of the experimental solution as close to neutral (pH 7) as possible, unless the experimental protocol requires otherwise.
6. Is this compound sensitive to light?
Many compounds containing phenolic groups exhibit sensitivity to light.[8][9][10] It is good laboratory practice to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for testing the stability of this compound in a specific experimental buffer.
-
Materials:
-
This compound solid powder
-
DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 10 µM).
-
Divide the solution into multiple aliquots in appropriate vials.
-
Time Zero (T=0) Sample: Immediately analyze one aliquot by HPLC or LC-MS to determine the initial concentration and purity of this compound.
-
Incubation: Store the remaining aliquots under your typical experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Reaction of oxidation of amines | Filo [askfilo.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BU09059 Dose-Response Curve Interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curve data for the selective κ-opioid receptor (KOR) antagonist, BU09059. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its binding affinity, functional antagonism, and selectivity.
Table 1: Opioid Receptor Binding Affinity of this compound and Reference Compounds
| Compound | κ-Opioid (Kᵢ, nM) | μ-Opioid (Kᵢ, nM) | δ-Opioid (Kᵢ, nM) | Selectivity (κ/μ) | Selectivity (κ/δ) |
| This compound | 1.72 | 25.8 | 1060 | 15-fold | 616-fold |
| norBNI | 0.18 | 30.4 | 55.4 | 169-fold | 308-fold |
| GNTI | 0.53 | 114 | 225 | 215-fold | 425-fold |
Data compiled from competitive [³H]-diprenorphine binding assays.[1]
Table 2: Functional Antagonist Potency of this compound and Related Compounds
| Compound | κ-Opioid (pA₂) |
| This compound | 8.62 |
| BU09057 | 6.87 |
| BU09058 | 6.76 |
pA₂ values were determined by Schild plot analysis in isolated guinea pig ileum against the κ-agonist U50,488.[1][2]
Table 3: In Vivo Antagonist Effect of this compound
| Treatment | Dose (mg/kg) | Time Post-Injection | % Maximum Possible Effect (MPE) of U50,488 |
| Saline + U50,488 | - | - | ~80% |
| This compound + U50,488 | 3 | 1 h | Significantly Blocked |
| This compound + U50,488 | 10 | 1 h | Significantly Blocked |
| This compound + U50,488 | 3 | 24 h | Maximal Blockade |
| This compound + U50,488 | 10 | 24 h | Maximal Blockade |
| This compound + U50,488 | 3 | 7 days | Diminished Activity |
| This compound + U50,488 | 10 | 7 days | Diminished Activity |
| norBNI + U50,488 | 10 | 7 days | Significant Blockade |
| norBNI + U50,488 | 10 | 14 days | Significant Blockade |
In vivo data from the tail-withdrawal assay in mice.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in troubleshooting.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-KOR, -MOR, -DOR).
-
[³H]-diprenorphine (radioligand).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound and other unlabeled competitor ligands.
-
In a 96-well plate, combine cell membranes, [³H]-diprenorphine (at a concentration near its Kd), and varying concentrations of the competitor ligand.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective opioid ligand like naloxone).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Isolated Tissue (Guinea Pig Ileum) Functional Assay for KOR Antagonism
This protocol determines the functional antagonist potency (pA₂) of this compound at the κ-opioid receptor.
Materials:
-
Guinea pig ileum tissue.
-
Krebs solution (gassed with 95% O₂/5% CO₂).
-
U50,488 (κ-agonist).
-
This compound.
-
Organ bath setup with an isotonic transducer.
Methodology:
-
Mount a segment of guinea pig ileum in an organ bath containing Krebs solution at 37°C.
-
Apply electrical field stimulation to induce twitch contractions.
-
Construct a cumulative concentration-response curve (CRC) for the κ-agonist U50,488.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).
-
Construct a second U50,488 CRC in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Measure the rightward shift in the U50,488 CRC caused by this compound.
-
Calculate the dose ratio for each concentration of this compound.
-
Perform a Schild plot analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value.[1][2]
Protocol 3: In Vivo Tail-Withdrawal Antinociception Assay
This protocol assesses the in vivo antagonist activity of this compound against a κ-agonist-induced analgesic effect.
Materials:
-
Mice.
-
This compound and norBNI.
-
U50,488 (κ-agonist).
-
Water bath set to a nociceptive temperature (e.g., 52°C).
Methodology:
-
Administer a single injection of this compound, norBNI, or vehicle (saline) to different groups of mice.
-
At various time points post-injection (e.g., 1 h, 24 h, 7 days, 14 days), administer the κ-agonist U50,488.
-
After a set time following U50,488 administration, measure the tail-withdrawal latency by immersing the distal portion of the tail in the warm water bath.
-
A cut-off time is employed to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal.
-
Compare the %MPE in the antagonist-pretreated groups to the vehicle-pretreated group to determine the degree of blockade of U50,488-induced antinociception.[1][2]
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
References
BU09059 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target interactions?
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] Its primary off-target interactions are with the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), although with significantly lower affinity compared to the KOR.[3][4][5][6][7]
Q2: How selective is this compound for the kappa-opioid receptor?
This compound exhibits a high degree of selectivity for the KOR. It has a 15-fold selectivity for the KOR over the MOR and a 616-fold selectivity over the DOR.[3][4][5][6][7][8]
Q3: At what concentrations might I expect to see off-target effects?
While this compound is highly selective, off-target effects, particularly at the mu-opioid receptor, may be observed at higher concentrations. The binding affinity (Ki) for MOR is 26.5 nM.[3][4] Therefore, caution should be exercised when using concentrations significantly above the Ki for the kappa-opioid receptor (1.72 nM).[1][3][4][5][8] In isolated tissue preparations, no detectable mu- or delta-receptor antagonist effects were observed at concentrations up to 5 μM.[5][8]
Q4: What are the potential observable consequences of off-target binding to the mu-opioid receptor?
Off-target antagonism of the mu-opioid receptor could potentially interfere with the effects of endogenous or exogenous mu-opioid agonists. This could manifest as an alteration in analgesic responses, reward pathways, or other physiological processes mediated by the mu-opioid system.
Q5: How does the duration of action of this compound compare to other KOR antagonists, and could this influence off-target effects?
This compound was designed to have a shorter duration of action in vivo compared to other KOR antagonists like norBNI and JDTic.[5][6][8] This shorter duration may reduce the window for potential off-target effects to occur following a single administration.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected results in assays involving mu-opioid receptor agonists (e.g., DAMGO). | At high concentrations, this compound may exhibit some antagonist activity at the mu-opioid receptor. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound for KOR antagonism in your system. 2. Use a selective mu-opioid antagonist: As a control, use a well-characterized selective MOR antagonist (e.g., naloxone) to confirm if the observed effect is MOR-mediated. 3. Lower the concentration of this compound: If possible, use this compound at a concentration that is at least 15-fold lower than its Ki for the mu-opioid receptor to minimize off-target effects. |
| Inconsistent or unexpected behavioral effects in vivo. | The observed phenotype may be a composite of on-target KOR antagonism and off-target MOR antagonism. | 1. Characterize the dose-response relationship: Carefully evaluate the behavioral effects across a range of this compound doses. 2. Use control compounds: Compare the effects of this compound with a highly selective KOR antagonist with a different chemical structure and a selective MOR antagonist. 3. Utilize knockout animal models: If available, use KOR or MOR knockout mice to dissect the on-target versus off-target effects of this compound. |
| Discrepancies between in vitro binding affinity and functional assay results. | While this compound binds to the mu-opioid receptor, its functional antagonist potency at this receptor may be low at typical experimental concentrations. | 1. Perform functional assays: Conduct Schild analysis or other functional assays to determine the pA2 value of this compound at both KOR and MOR in your specific assay system. 2. Compare with binding data: Relate the functional potency to the binding affinity to understand the compound's activity profile. |
Quantitative Data Summary
The following table summarizes the binding affinities and selectivity of this compound for opioid receptors.
| Receptor | Binding Affinity (Ki) | Selectivity Ratio (KOR/Other) | Reference |
| Kappa-Opioid Receptor (KOR) | 1.72 nM | - | [1][3][4][5][8] |
| Mu-Opioid Receptor (MOR) | 26.5 nM | 15-fold | [3][4] |
| Delta-Opioid Receptor (DOR) | 1060 nM | 616-fold | [3][4] |
Key Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for kappa, mu, and delta opioid receptors.
-
Methodology:
-
Prepare cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO-KOR, CHO-MOR, CHO-DOR).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-diprenorphine) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Isolated Tissue Bioassays (e.g., Guinea Pig Ileum and Mouse Vas Deferens)
-
Objective: To assess the functional antagonist activity of this compound at opioid receptors.
-
Methodology:
-
Isolate the guinea pig ileum (rich in KOR and MOR) or mouse vas deferens (rich in MOR and DOR).
-
Mount the tissues in an organ bath containing a physiological salt solution and maintain at 37°C.
-
Electrically stimulate the tissues to induce contractions.
-
Apply a specific opioid agonist (e.g., U-50,488 for KOR, DAMGO for MOR, DPDPE for DOR) to inhibit the electrically induced contractions.
-
Generate a cumulative concentration-response curve for the agonist in the absence and presence of increasing concentrations of this compound.
-
A rightward shift in the agonist concentration-response curve in the presence of this compound indicates antagonist activity.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
-
Visualizations
Caption: this compound primary and potential off-target signaling pathways.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
References
- 1. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Navigating BU09059 Research: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the selective κ-opioid receptor (KOR) antagonist BU09059, this guide provides a centralized resource for troubleshooting experimental challenges and accessing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant research tool?
A1: this compound is a potent and selective antagonist of the κ-opioid receptor (KOR).[1][2] It is derived from the long-acting KOR antagonist JDTic but was designed to have a shorter duration of action in vivo.[3][4][5] This characteristic makes it a valuable tool for studying the role of the KOR system in psychiatric disorders with a more reversible pharmacological profile compared to prototypic antagonists like norbinaltorphimine (B1679850) (norBNI).[3][4][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by competitively binding to and blocking the κ-opioid receptor, a G protein-coupled receptor (GPCR).[6][7] The KOR is endogenously activated by dynorphin (B1627789) peptides. By antagonizing this receptor, this compound prevents the downstream signaling cascades typically initiated by KOR agonists, which are implicated in stress, mood, and addiction.[6][8]
Q3: How does the in vivo duration of action of this compound compare to other KOR antagonists like norBNI?
A3: this compound has a significantly shorter duration of action in vivo compared to norBNI.[3][4] While a single dose of norBNI can produce receptor blockade for up to 21 days, this compound's antagonist effects are substantially diminished by 7 days post-injection.[3][6] This shorter duration is a key experimental advantage for studies requiring a more transient receptor blockade.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected lack of in vivo efficacy | Insufficient dosage, incorrect administration route, or rapid metabolism. | 1. Verify the dosage based on established literature (e.g., 3 and 10 mg/kg for blocking U50,488-induced antinociception).[3][4][6] 2. Ensure proper intraperitoneal (i.p.) injection technique for systemic administration in rodents. 3. Consider the timing of behavioral testing relative to this compound administration, as its peak effects are observed around 24 hours post-injection.[6] 4. For novel experimental paradigms, a dose-response study may be necessary to determine the optimal concentration. |
| Apparent off-target effects at µ- or δ-opioid receptors | High concentrations of this compound leading to reduced selectivity. | 1. Review the binding affinity data; while highly selective, this compound does have measurable affinity for µ- and δ-opioid receptors at higher concentrations.[2][3] 2. If off-target effects are suspected, perform control experiments using selective antagonists for the µ- and δ-opioid receptors to isolate the KOR-mediated effects. 3. Lower the concentration of this compound to the lowest effective dose to maximize selectivity. In isolated tissue preparations, no significant µ- or δ-receptor antagonist effects were detected at concentrations up to 5 µM.[3][6] |
| Difficulty replicating the shorter duration of action compared to norBNI | Variations in animal strain, age, or metabolism. Experimental timeline not optimized to capture the shorter duration. | 1. Ensure the experimental timeline includes assessment points beyond 24 hours (e.g., 7 and 14 days) to observe the diminished antagonist activity compared to norBNI.[3][6] 2. Use a consistent rodent strain (e.g., CD-1 mice) as metabolic rates can vary between strains.[6] 3. Directly compare the duration of action of this compound and norBNI within the same study under identical conditions. |
| Inconsistent results in cell-based functional assays | Cell line variability, incorrect agonist concentration, or issues with assay reagents. | 1. Confirm that the cell line expresses functional κ-opioid receptors. 2. Optimize the concentration of the KOR agonist (e.g., U50,488) to achieve a robust and reproducible response that can be effectively antagonized. 3. Ensure the quality and concentration of all reagents, including this compound, through appropriate quality control measures. |
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | κ-Opioid Receptor (KOR) | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ/µ Selectivity | κ/δ Selectivity |
| This compound | 1.72 | 26.5 | 1060 | 15-fold | 616-fold |
| JDTic | 0.41 | - | - | 12-fold | - |
| norBNI | - | - | - | 169-fold (reported) | - |
| GNTI | - | - | - | - | - |
Data synthesized from multiple sources.[2][3][6]
Table 2: In Vivo Antagonist Potency and Duration
| Compound | Effective Dose (in mice) | Onset of Action | Peak Effect | Duration of Action |
| This compound | 3 and 10 mg/kg | 1 hour | 24 hours | Significantly diminished by 7 days |
| norBNI | - | 1 hour | 7-14 days | Up to 21 days |
Data from studies blocking U50,488-induced antinociception.[3][6]
Experimental Protocols
Protocol 1: In Vitro Opioid Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for κ, µ, and δ-opioid receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the target opioid receptor (e.g., CHO-hKOR, CHO-hMOR, CHO-hDOR)
-
Radioligand (e.g., [³H]-diprenorphine)
-
This compound and other test compounds
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer, a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a controlled temperature for a specified time to allow for binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding and determine the Ki values by analyzing the competition binding curves using appropriate software (e.g., Prism).
Protocol 2: In Vivo Assessment of KOR Antagonism (Tail-Withdrawal Assay)
This protocol describes the procedure for evaluating the ability of this compound to block the antinociceptive effects of a KOR agonist in mice.
Animals:
-
Adult male CD-1 mice[6]
Materials:
-
This compound
-
KOR agonist (e.g., U50,488)
-
Saline (vehicle)
-
Water bath maintained at 52°C
-
Timer
Procedure:
-
Habituate the mice to the experimental room and handling procedures.
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle to different groups of mice.[3][6]
-
At a specified time post-antagonist treatment (e.g., 1 hour, 24 hours, 7 days, 14 days), administer the KOR agonist U50,488.[3][6]
-
After a set time following agonist administration, measure the tail-withdrawal latency by immersing the distal portion of the mouse's tail in the 52°C water bath.
-
Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Compare the tail-withdrawal latencies between the vehicle- and this compound-treated groups to determine the antagonist effect.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in BU09059 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective kappa-opioid receptor (KOR) antagonist, BU09059, in in vivo experiments. Variability in preclinical research can be a significant challenge; this resource aims to address common issues to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] Unlike prototypical KOR antagonists such as nor-binaltorphimine (nor-BNI), this compound has a shorter duration of action in vivo.[2][4][5] Its primary mechanism is to block the binding of KOR agonists, like the endogenous ligand dynorphin (B1627789) or the experimental tool compound U50,488, to the KOR, thereby inhibiting the downstream signaling pathways.[4][5]
Q2: What are the recommended doses for this compound in mice?
A2: In published studies, this compound has been shown to be effective at doses of 3 and 10 mg/kg (administered intraperitoneally) in blocking U50,488-induced antinociception in CD-1 mice.[4][5] It is always recommended to perform a dose-response study in your specific animal model and assay to determine the optimal dose for your experimental conditions.
Q3: How should I dissolve and administer this compound?
A3: this compound has been successfully dissolved in a 0.9% w/v saline solution for intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[4] For other routes of administration or different concentrations, solubility may vary. It is recommended to assess the solubility of this compound in your chosen vehicle. Some sources suggest that for similar compounds, DMSO can be used as a solvent, but it is crucial to ensure the final concentration of DMSO is not toxic to the animals.[1]
Q4: What is the duration of action of this compound in vivo?
A4: this compound is characterized by a shorter duration of action compared to long-lasting KOR antagonists. Its antagonist effects are observed as early as 1 hour post-injection, with peak effects around 24 hours.[4][5] The antagonist activity is significantly diminished by 7 days post-injection.[4][5] This is in contrast to norBNI, which can have effects lasting for weeks.[4][5]
Troubleshooting Guide
Problem 1: High variability or no significant effect of this compound in our antinociception assay.
This is a common issue that can arise from multiple sources. Below is a step-by-step guide to troubleshoot this problem.
-
Step 1: Verify Compound and Formulation Integrity.
-
Question: Is the this compound properly stored and formulated?
-
Answer: this compound powder should be stored at -20°C for long-term stability.[3] Ensure that the compound is fully dissolved in the vehicle. If using a saline solution, gentle warming or vortexing may be necessary. Visually inspect the solution for any precipitation before each injection.
-
-
Step 2: Re-evaluate Experimental Parameters.
-
Question: Are the doses of this compound and the KOR agonist (e.g., U50,488) appropriate?
-
Answer: The effectiveness of this compound is dose-dependent. If you are not observing an effect, consider increasing the dose of this compound or ensuring that the dose of the agonist is not too high, which could overcome the antagonist's blockade. A full dose-response curve for both the agonist and antagonist in your specific model is highly recommended.
-
-
Step 3: Consider Animal Model-Specific Factors.
-
Question: Could the strain or sex of the mice be influencing the results?
-
Answer: Yes, both strain and sex can significantly impact the behavioral responses to opioids.[6][7] Different mouse strains (e.g., C57BL/6 vs. CD-1) can exhibit different sensitivities to opioids.[6][8] Furthermore, sex differences in KOR expression and function have been reported, with females sometimes showing a lower analgesic response to KOR agonists.[9][10][11][12] It is crucial to be consistent with the strain and sex of the animals used in your experiments and to report these details in your findings.
-
-
Step 4: Scrutinize the Behavioral Assay Protocol.
-
Question: Is the tail-withdrawal/flick assay being performed consistently?
-
Answer: The tail-withdrawal or tail-flick assay is sensitive to subtle variations in procedure.[13][14][15]
-
Water Temperature/Heat Intensity: Ensure the temperature of the water bath or the intensity of the radiant heat source is stable and consistent across all animals and test sessions. A 1-degree difference in water temperature can significantly affect latency.[16]
-
Tail Immersion Depth/Beam Location: The portion of the tail stimulated should be consistent. For water immersion, the depth of immersion should be the same for all animals.[17] For radiant heat, the location of the beam on the tail should be standardized. Tail pigmentation in C57BL/6J mice can affect radiant heat absorption and, consequently, tail-flick latency.[14]
-
Habituation: Allow for a consistent habituation period for the animals to the testing environment and restraint to minimize stress-induced variability.[13]
-
Cut-off Time: A strict cut-off time must be used to prevent tissue damage.[4][18]
-
-
Problem 2: Observing unexpected behavioral effects after this compound administration.
-
Question: Can this compound cause any overt behavioral changes on its own?
-
Answer: At the tested doses of 1, 3.2, and 10 mg/kg in CD-1 mice, this compound did not produce any observable adverse behaviors over a 48-hour observation period.[4][5] However, KOR antagonists can have effects on mood and motivation.[19][20] If you are observing unexpected behaviors, it is important to:
-
Include a vehicle-treated control group to ensure the observed behaviors are not due to the injection procedure or the vehicle itself.
-
Consider the dose. Higher doses may have off-target effects or produce unforeseen behavioral outcomes.
-
Systematically score behaviors such as locomotion, grooming, and posture to quantify any potential effects.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in the U50,488-Induced Antinociception Assay (Tail-Withdrawal)
| Animal Model | This compound Dose (i.p.) | KOR Agonist | Time Point | Observed Effect |
| CD-1 Mice | 3 mg/kg | U50,488 (10 mg/kg) | 1 hour | Significant blockade of antinociception |
| CD-1 Mice | 10 mg/kg | U50,488 (10 mg/kg) | 1 hour | Significant blockade of antinociception |
| CD-1 Mice | 3 mg/kg | U50,488 (10 mg/kg) | 24 hours | Peak blockade of antinociception |
| CD-1 Mice | 10 mg/kg | U50,488 (10 mg/kg) | 24 hours | Peak blockade of antinociception |
| CD-1 Mice | 3 mg/kg | U50,488 (10 mg/kg) | 7 days | Significantly diminished antagonist activity |
| CD-1 Mice | 10 mg/kg | U50,488 (10 mg/kg) | 7 days | Significantly diminished antagonist activity |
Data summarized from Casal-Dominguez et al., 2014.[4]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa (KOR) | 1.72 | - |
| Mu (MOR) | 26.5 | 15-fold |
| Delta (DOR) | 1060 | 616-fold |
Data summarized from Casal-Dominguez et al., 2014 and MedKoo Biosciences.[3][4]
Experimental Protocols
Protocol: U50,488-Induced Antinociception in the Warm Water Tail-Withdrawal Assay
This protocol is adapted from the methodology described for the in vivo characterization of this compound.[4][5]
-
Animals: Adult male CD-1 mice (8-9 weeks old) are typically used. House the animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for at least a 7-day acclimatization period before any experimental procedures.
-
Drug Preparation:
-
Dissolve this compound in 0.9% w/v saline.
-
Dissolve the KOR agonist, U50,488, in 0.9% w/v saline.
-
Prepare fresh solutions on the day of the experiment.
-
-
Experimental Procedure:
-
Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal 3-5 cm of the mouse's tail in a warm water bath maintained at a constant temperature (e.g., 52°C). The latency is the time taken for the mouse to flick or withdraw its tail. A cut-off time of 15 seconds should be imposed to prevent tissue damage.
-
This compound Administration: Administer this compound (e.g., 3 or 10 mg/kg) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
-
Time Interval: The antagonist effect of this compound is time-dependent. Testing can be performed at various time points post-BU09059 injection (e.g., 1 hour, 24 hours, 7 days).
-
U50,488 Administration: At the desired time point after this compound/vehicle administration, inject U50,488 (e.g., 10 mg/kg, i.p.).
-
Test Latency: 30 minutes after the U50,488 injection, measure the tail-withdrawal latency again.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal using the following formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Compare the %MPE between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Experimental Workflow for this compound In Vivo Antinociception Assay.
Caption: Troubleshooting Decision Tree for this compound In Vivo Experiments.
References
- 1. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 2. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse model demonstrates strain differences in susceptibility to opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences among mouse strains in the regulation by mu, delta 1 and delta 2 opioid receptors of striatal adenylyl cyclases activated by dopamine D1 or adenosine A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex Differences in Kappa Opioid Receptor Function and Their Potential Impact on Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging reveals sex differences in kappa opioid receptor availability in humans, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex differences in kappa opioid receptor antinociception is influenced by the number of X chromosomes in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in Kappa Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The tail pigmentation pattern of C57BL/6J mice affects nociception/pain quantification in the tail flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. TailTimer: A device for automating data collection in the rodent tail immersion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
best practices for dissolving and administering BU09059
This technical support center provides researchers, scientists, and drug development professionals with .
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BU09059?
A1: For in vitro studies, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo experiments in mice, this compound has been successfully dissolved in a 0.9% w/v saline solution.[3][4]
Q2: What is the recommended storage condition for this compound?
A2: this compound as a solid powder should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions of this compound should be stored at -80°C or -20°C and are stable for up to six months.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][5] The KOR is a G protein-coupled receptor that is activated by the endogenous neuropeptide dynorphin.[3][6] Activation of KOR is associated with stress and dysphoria, and KOR antagonists are being investigated for the treatment of psychiatric disorders.[3][7]
Q4: What are the recommended in vivo dosages for this compound?
A4: In studies with mice, this compound has been administered at doses of 3 and 10 mg/kg via intraperitoneal injection.[3][8][9] Toxicity was assessed starting at a low dose of 1 mg/kg.[3][4]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in 0.9% saline.
-
Solution 1: Gentle Warming: Try gently warming the solution to 37°C to aid dissolution.
-
Solution 2: Sonication: Use a sonicator bath for a short period to break up any clumps of powder and enhance solubility.
-
Solution 3: pH Adjustment: Although not specifically documented for this compound, adjusting the pH of the saline solution may improve the solubility of some compounds. This should be approached with caution as it may affect the stability and activity of the compound.
-
Solution 4: Prepare a DMSO stock: For difficult-to-dissolve batches, first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. Then, dilute this stock solution with 0.9% saline to the desired final concentration. Ensure the final concentration of DMSO is low enough to not have a physiological effect in your experimental model.
Issue 2: The this compound solution appears cloudy or has precipitates after dilution.
-
Cause: This may be due to the compound crashing out of solution when the concentration of the organic solvent (like DMSO) is reduced upon dilution with an aqueous buffer.
-
Solution 1: Increase the proportion of organic solvent: If your experimental design allows, you can try using a co-solvent system. However, be mindful of the potential effects of the solvent on your experiment.
-
Solution 2: Prepare fresh dilutions: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the time for precipitation to occur.
-
Solution 3: Vortexing: Vortex the solution thoroughly just before administration to ensure a homogenous suspension.
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| In Vitro | Soluble in DMSO | [1][2] |
| In Vivo | 0.9% w/v saline solution | [3][4] |
| Storage (Solid Powder) | ||
| Short-term | 0 - 4 °C (days to weeks) | [1] |
| Long-term | -20 °C (months to years) | [1] |
| Storage (Stock Solution) | ||
| In Solvent | -80 °C or -20°C (up to 6 months) | [2] |
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| κ-opioid receptor (KOR) | 1.72 nM | [2][3] |
| μ-opioid receptor (MOR) | 26.5 nM | [1] |
| δ-opioid receptor (DOR) | 1060 nM | [1] |
| Selectivity | ||
| KOR vs. MOR | 15-fold | [1][2][3] |
| KOR vs. DOR | 616-fold | [1][2][3] |
| Functional Antagonism (pA2) | 8.62 | [2][3][5] |
| In Vivo Administration (Mice) | ||
| Route | Intraperitoneal (IP) injection | [3][4] |
| Doses | 3 and 10 mg/kg | [3][8][9] |
| Vehicle Volume | 10 mL/kg | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Based on the desired dose (e.g., 3 mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add the vehicle: Add the appropriate volume of 0.9% w/v sterile saline to achieve the desired final concentration (e.g., for a 3 mg/kg dose and a 10 mL/kg injection volume, the final concentration would be 0.3 mg/mL).
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, you may use gentle warming (up to 37°C) or sonication.
-
Administer immediately: Use the freshly prepared solution for intraperitoneal injection.
Visualizations
Caption: Signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the dissolution and administration of this compound.
Caption: Troubleshooting guide for this compound dissolution issues.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]
- 3. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
Technical Support Center: Minimizing Animal Stress in BU09059 Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress in behavioral studies involving the kappa-opioid receptor (KOR) antagonist, BU09059. By implementing the protocols and troubleshooting solutions outlined below, researchers can enhance the welfare of their animal subjects and improve the reliability and validity of their experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during behavioral experiments, with a focus on mitigating stress-related confounds.
| Issue | Potential Cause | Recommended Solution |
| High variability in baseline behavioral data | Animal stress due to improper handling. | Implement a standardized, low-stress handling protocol such as the "3D-handling technique" or tunnel handling for at least three days prior to behavioral testing.[1] Avoid tail handling as it is a significant stressor. |
| Environmental instability. | Ensure consistent environmental conditions (temperature, humidity, light-dark cycle).[2] Avoid loud noises and sudden changes in the housing or testing rooms. Acclimatize animals to the testing room for at least 60 minutes before starting experiments. | |
| Animals exhibit freezing behavior or refuse to explore in novel environments (e.g., elevated plus maze, open field) | High anxiety levels due to handling or environmental stressors. | Utilize environmental enrichment in home cages, such as nesting material and shelters, to reduce baseline anxiety.[3][4] Ensure gentle placement into the apparatus, facing away from the experimenter. |
| Aversive stimuli in the testing room. | Minimize strong odors (e.g., perfumes, cleaning agents) and ensure the testing apparatus is cleaned thoroughly between animals with a non-aversive solution (e.g., 70% ethanol) to remove olfactory cues from previous subjects. | |
| Inconsistent or unexpected behavioral responses to this compound | Stress-induced alterations in the kappa-opioid system. | Acute or chronic stress can alter the behavioral effects of KOR ligands.[5] It is crucial to minimize stressors throughout the study. Consider prophylactic administration of this compound before a potential stressor if the experimental design allows. |
| Pharmacokinetic variability. | Ensure consistent dosing, route of administration, and timing of behavioral testing relative to this compound administration. This compound has a more rapid onset and shorter duration of action compared to other KOR antagonists like norBNI.[6] | |
| Elevated physiological stress markers (e.g., corticosterone) in control groups | Stressful blood sampling technique. | If collecting blood for corticosterone (B1669441) analysis, use a low-stress method such as tail-nick sampling in habituated animals. Be aware that the blood collection process itself can be a significant stressor.[7] |
| Inadequate habituation to procedures. | Habituate animals to all experimental procedures, including handling, injection, and placement in the testing apparatus, for several days before the actual experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to minimize animal stress before starting a behavioral study with this compound?
A1: The most critical first step is to implement a consistent and gentle handling protocol. Animals should be habituated to the experimenter and the specific handling technique for at least three to five days before any behavioral testing begins. Techniques like tunnel handling or cupping the animal in hand are preferred over tail handling, which is known to induce significant stress and anxiety.[1]
Q2: How can I be sure that the observed behavioral effects are due to this compound and not stress?
A2: To differentiate the effects of this compound from those of stress, it is essential to have proper control groups. This includes a vehicle-treated group that undergoes the exact same procedures as the this compound-treated group. Additionally, monitoring baseline stress levels through behavioral observation and, if possible, physiological measures like fecal corticosterone metabolites can help ensure that stress is not a confounding factor. Minimizing all potential stressors throughout the experiment is paramount.
Q3: What type of environmental enrichment is most effective for reducing stress in laboratory rodents?
A3: For mice, providing nesting material is highly effective as it allows them to engage in naturalistic nest-building behavior. For both rats and mice, providing shelters or hiding places within the cage can significantly reduce anxiety. The key is to provide an environment that offers complexity and allows for the expression of species-typical behaviors.[3][4]
Q4: Can the stress of the experimental procedure itself alter the animal's response to this compound?
A4: Yes, stress can significantly impact the kappa-opioid system and, consequently, the behavioral effects of KOR antagonists like this compound.[5] For example, stress has been shown to induce dysphoria and anxiety-like behaviors through the activation of the endogenous KOR ligand, dynorphin. Therefore, a primary goal of the experimental design should be to minimize procedural stress to ensure that the observed effects are primarily due to the pharmacological action of this compound.
Q5: How long should I acclimate my animals to the behavioral testing room before starting an experiment?
A5: A minimum of 60 minutes of acclimation to the testing room is recommended. This allows the animals' physiological stress response to the new environment to return to baseline. During this time, the animals should be left undisturbed in their home cages.
Experimental Protocols
Low-Stress Rodent Handling: The Tunnel Handling Method
This method is designed to minimize handling-induced stress in mice.
Materials:
-
Appropriate-sized, transparent plastic tunnels for the mice.
-
Home cage.
-
Testing apparatus.
Procedure:
-
Introduce the handling tunnel into the home cage and leave it there for at least 24 hours for the mice to habituate to it.
-
To move a mouse, gently guide the tunnel in front of the mouse to encourage it to walk in.
-
Once the mouse is inside, place a hand over each end of the tunnel to secure the animal.
-
Lift the tunnel and transport the mouse to the desired location (e.g., a new cage, the behavioral testing apparatus).
-
Gently tilt the tunnel to allow the mouse to walk out at its own pace.
-
This method should be used consistently for all animal movements.
Environmental Enrichment Protocol
Materials:
-
Standard rodent housing cages.
-
Nesting material (e.g., crinkle paper, cotton squares).
-
Shelter (e.g., small cardboard or plastic house).
-
Gnawing objects (e.g., small wooden blocks).
Procedure:
-
In addition to standard bedding, provide a handful of nesting material in each cage.
-
Place one shelter per cage, ensuring it is large enough for the animals to enter and turn around comfortably.
-
Provide one gnawing object per cage.
-
Replace nesting material and clean shelters during routine cage changes. Gnawing objects can be replaced as needed.
-
Ensure that all enrichment items are made of non-toxic materials and do not have sharp edges.
Elevated Plus Maze (EPM) Protocol for Anxiety-Like Behavior
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video for time spent in the open arms, number of entries into the open and closed arms, and total distance traveled. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
Forced Swim Test (FST) Protocol for Antidepressant-Like Effects
Apparatus:
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The behavior is scored, with the first 2 minutes considered a habituation period.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.
-
An antidepressant-like effect is indicated by a decrease in immobility time.
-
At the end of the test, remove the animal from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes in behavioral and physiological measures when implementing stress-reducing techniques and when studying the effects of KOR antagonists.
Table 1: Impact of Handling Method on Plasma Corticosterone Levels in Mice
| Handling Method | Plasma Corticosterone (ng/mL) - 15 min post-handling (Mean ± SEM) |
| Control (No Handling) | Baseline |
| Tunnel Handling | Significantly lower than tail handling |
| Cup Handling | Significantly lower than tail handling |
| Tail Handling | Significantly elevated compared to control and other methods |
Note: Specific values can vary based on mouse strain, age, and exact protocol. The general trend indicates that non-aversive handling methods result in lower stress hormone levels.
Table 2: Representative Effects of Environmental Enrichment on Anxiety-Like Behavior in the Elevated Plus Maze
| Housing Condition | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Standard Housing | Lower | Lower |
| Enriched Housing | Higher | Higher |
Note: Environmental enrichment generally leads to a less anxious phenotype, as indicated by increased exploration of the open arms.
Table 3: Expected Behavioral Effects of this compound in Rodent Models of Anxiety and Depression
| Behavioral Test | Treatment Group | Expected Outcome |
| Elevated Plus Maze | Vehicle | Baseline anxiety-like behavior |
| This compound | Increased time in open arms and/or open arm entries (Anxiolytic-like effect) | |
| Forced Swim Test | Vehicle | Baseline depressive-like behavior (immobility) |
| This compound | Decreased immobility time (Antidepressant-like effect) |
Note: These are expected outcomes based on the known pharmacology of KOR antagonists. Actual results may vary depending on the experimental conditions.
Visualizations
Kappa-Opioid Receptor Signaling in Stress
Caption: KOR signaling pathway in response to stress.
Experimental Workflow for a this compound Behavioral Study
Caption: A typical experimental workflow for a this compound behavioral study.
Logical Relationship of Stress and KOR Antagonism on Behavior
Caption: The interplay of stress, KOR activation, and this compound on behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticosterone levels and behavioral changes induced by simultaneous exposure to chronic social stress and enriched environments in NMRI male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental Enrichment Ameliorates Anxiety-Like Behavior in Rats without Altering Plasma Corticosterone Level | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cage Change Influences Serum Corticosterone and Anxiety-Like Behaviors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Enrichment during Rearing Alters Corticosterone Levels, Thymocyte Numbers, and Aggression in Female BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
troubleshooting unexpected results with BU09059
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and short-acting antagonist of the kappa-opioid receptor (KOR).[1] It is derived from the long-acting KOR antagonist JDTic.[1] Its primary mechanism is to block the binding of agonists (like dynorphins) to the KOR, thereby inhibiting the downstream signaling pathways associated with KOR activation.
Q2: What makes this compound different from other KOR antagonists like nor-BNI or JDTic?
The key differentiator of this compound is its shorter duration of action in vivo compared to prototypical KOR antagonists such as nor-binaltorphimine (nor-BNI) and JDTic, which can have effects lasting for weeks after a single administration.[2][3] While this compound has a rapid onset of action, its effects are significantly diminished by 7 days post-injection.[4][5]
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the kappa-opioid receptor. It has a 15-fold preference for the KOR over the mu-opioid receptor (MOR) and a 616-fold preference over the delta-opioid receptor (DOR).[1][4]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is soluble in DMSO.[6]
Troubleshooting Unexpected Results
Unexpected results can arise from various factors in an experimental setup. This guide provides a structured approach to troubleshooting common issues encountered when working with this compound.
Issue 1: No observable antagonist effect of this compound.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly (see Q4). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect Concentration | Verify the calculations for your working solutions. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Agonist Concentration Too High | If using a KOR agonist (e.g., U50,488) to induce a response, an excessively high concentration can overcome the competitive antagonism of this compound. Use an agonist concentration around the EC80 to provide a clear window for observing antagonism. |
| Low Receptor Expression | Confirm that your cell line or tissue model expresses a sufficient level of kappa-opioid receptors. Low receptor density can result in a minimal signal window, making antagonism difficult to detect. |
| Suboptimal Incubation Time | This compound has a rapid onset of action, typically effective within 1 hour of administration in vivo.[4][5] For in vitro assays, a pre-incubation time of 20-30 minutes is a good starting point. Optimize this timing for your specific experimental conditions. |
Issue 2: Variability or inconsistent results between experiments.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Solubility Issues | Ensure this compound is fully dissolved in your vehicle. If precipitation is observed, consider gentle warming or sonication. For in vivo studies, ensure the formulation is appropriate for the route of administration. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling. |
| Assay Conditions | Maintain consistent assay conditions, including temperature, pH, and incubation times, across all experiments. |
Issue 3: Observing off-target or unexpected pharmacological effects.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| High Concentration | At very high concentrations, the selectivity of this compound for the KOR over MOR and DOR may decrease.[4] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects. |
| Interaction with other systems | While this compound is highly selective for opioid receptors, unexpected effects at high concentrations could arise from interactions with other signaling pathways. A thorough literature search on the experimental model is recommended. |
Quantitative Data Summary
The following table summarizes the binding affinities and antagonist potency of this compound.
| Receptor | Kᵢ (nM) | Selectivity (fold vs. KOR) | pA₂ |
| Kappa (KOR) | 1.72 | - | 8.62 |
| Mu (MOR) | 26.5 | 15 | - |
| Delta (DOR) | 1060 | 616 | - |
Kᵢ values represent the binding affinity of this compound to the respective opioid receptors. A lower Kᵢ indicates a higher affinity.[1] pA₂ is a measure of the potency of a competitive antagonist.[2][4]
Experimental Protocols
In Vitro KOR Antagonism Assay (Functional)
This protocol outlines a general procedure for assessing the antagonist effect of this compound in a cell-based functional assay measuring agonist-induced signaling (e.g., cAMP inhibition or β-arrestin recruitment).
-
Cell Plating: Seed cells expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR) in an appropriate multi-well plate at a density that will yield a confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, remove the culture medium and wash the cells with an assay buffer.
-
Antagonist Addition: Add this compound diluted in the assay buffer to the wells. A dose-response curve (e.g., 10 pM to 10 µM) is recommended. Include vehicle control wells.
-
Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add a KOR agonist (e.g., U50,488) at a concentration around its EC80.
-
Incubation: Incubate for a period appropriate for the specific signaling pathway being measured.
-
Detection: Lyse the cells (if necessary) and proceed with the detection protocol according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the log concentration of this compound and fit the data using a suitable pharmacological model to determine the IC₅₀.
In Vivo Assessment of KOR Antagonism (Tail-Withdrawal Assay)
This protocol describes a method to evaluate the in vivo antagonist activity of this compound against a KOR agonist-induced antinociceptive effect.
-
Animal Acclimation: Acclimate male CD-1 mice to the experimental room and handling procedures.
-
This compound Administration: Administer this compound (e.g., 3 and 10 mg/kg) or vehicle via the desired route (e.g., subcutaneous).
-
Antagonist Pre-treatment Time: Wait for the appropriate pre-treatment time (e.g., 1 hour to 24 hours).
-
KOR Agonist Administration: Administer a KOR agonist such as U50,488 to induce antinociception.
-
Nociceptive Testing: At the time of peak agonist effect, measure the nociceptive threshold using a tail-withdrawal assay from a warm water bath (e.g., 52°C).
-
Data Analysis: Compare the tail-withdrawal latencies between the vehicle- and this compound-treated groups to determine the extent of antagonism.
Visualizations
Caption: Mechanism of this compound action at the kappa-opioid receptor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to Kappa-Opioid Receptor Antagonists: BU09059 versus JDTic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent kappa-opioid receptor (KOR) antagonists, BU09059 and JDTic. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction
The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction. Consequently, KOR antagonists are of significant interest as potential therapeutics. JDTic is a well-characterized, potent, and selective KOR antagonist known for its exceptionally long duration of action. This compound was developed as a "soft drug" analog of JDTic, designed to retain high affinity and selectivity for the KOR but with a shorter duration of action in vivo.[1][2] This guide will compare these two compounds based on their pharmacological profiles, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and JDTic, providing a clear comparison of their binding affinities and selectivity for the kappa-opioid receptor over mu (μ) and delta (δ) opioid receptors.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) |
| This compound | 1.72 | 25.8 | >1000 |
| JDTic | 0.41 | 4.9 | - |
Lower Ki values indicate higher binding affinity.
Table 2: Receptor Selectivity Ratios (Ki ratio)
| Compound | κ/μ Selectivity | κ/δ Selectivity |
| This compound | 15-fold | 616-fold |
| JDTic | ~12-fold | >1000-fold |
Higher fold values indicate greater selectivity for the kappa-opioid receptor.
Functional Activity
Both this compound and JDTic are potent KOR antagonists. In functional assays, they effectively block the effects of KOR agonists.
-
GTPγS Binding Assays: Neither this compound nor JDTic show agonist activity in GTPγS binding assays, which measure G-protein activation. This confirms their antagonist profile at the G-protein signaling level. JDTic has been shown to be devoid of agonist activity in both canonical (G-protein) and non-canonical (β-arrestin) pathways.[1]
-
cAMP Assays: As KORs are Gi/o-coupled, their activation typically leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As antagonists, this compound and JDTic would be expected to block this agonist-induced decrease in cAMP.
-
In Vivo Studies: In animal models, both compounds effectively block the antinociceptive effects of KOR agonists. A key differentiator is their duration of action. JDTic exhibits a very long duration of action, with antagonist effects observed for weeks after a single administration. In contrast, this compound was designed to have a shorter duration of action, with its antagonist effects significantly diminished within a week.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical KOR signaling pathway and the general workflows for key experimental assays used to characterize these compounds.
References
A Comparative Analysis of the Duration of Action: BU09059 versus nor-BNI
In the landscape of kappa-opioid receptor (KOR) antagonists, the duration of action is a critical parameter influencing their therapeutic potential and research applications. This guide provides a detailed comparison of two key KOR antagonists, BU09059 and nor-binaltorphimine (nor-BNI), with a focus on their differing durations of action, supported by experimental data.
Quantitative Comparison of Antagonist Activity
The in vivo effects of this compound and nor-BNI have been primarily assessed by their ability to block the antinociceptive effects of the KOR agonist U-50,488H. The following table summarizes the key quantitative parameters related to their duration of action.
| Parameter | This compound | nor-BNI | Source |
| Onset of Action | Effective 1 hour post-injection | Effective 1 hour post-injection, with antagonistic action gradually increasing to a plateau at 2 hours. | [1][2],[3] |
| Peak Effect | Maximal peak observed at 24 hours post-injection. | Peaks at 7-14 days post-injection. | [1][2] |
| Duration of Significant Antagonism | Significantly reduced by 7 days post-injection. | Maintained for at least 4 days, and can persist for up to 3 weeks. Blockade of U-50,488H-induced antinociception is significantly diminished by 21 days. | [1][2],[3][4] |
| Long-Term Presence in Brain | Not specified, but shorter duration of action suggests faster clearance. | Detectable in mouse brain homogenates up to 21 days after administration. | [1][2][5] |
Experimental Methodologies
The data presented above are primarily derived from in vivo studies in mice, utilizing the warm water tail-withdrawal assay.
Warm Water Tail-Withdrawal Assay
This assay is a standard method for assessing nociception and the effects of analgesic or anti-analgesic compounds.
Objective: To evaluate the antagonist effect of this compound or nor-BNI on the antinociception induced by a KOR agonist (U-50,488H).
Protocol:
-
Animal Model: Adult male CD-1 mice are typically used.[2]
-
Baseline Measurement: The baseline latency for tail withdrawal from a warm water bath (e.g., 52°C or 55°C) is determined for each mouse.[5][6]
-
Antagonist Administration: A single dose of this compound (e.g., 3 and 10 mg/kg) or nor-BNI (e.g., 5 and 20 mg/kg) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][2][3]
-
Time Course Evaluation: At various time points post-antagonist injection (e.g., 1 hour, 24 hours, 7 days, 14 days, 21 days), the mice are challenged with a KOR agonist, U-50,488H (e.g., 10 or 15 mg/kg, s.c. or i.p.).[1][2][3][6]
-
Measurement of Antinociception: Following the agonist challenge, the tail-withdrawal latency is measured again. A blockade of the U-50,488H-induced increase in withdrawal latency indicates an antagonist effect.
-
Data Analysis: The degree of antagonism is quantified by comparing the tail-withdrawal latencies in antagonist-pretreated groups to those of a saline-treated control group.
Signaling Pathways and Mechanism of Action
The prolonged duration of action of nor-BNI is not solely due to its pharmacokinetic profile but is also linked to its unique interaction with the kappa-opioid receptor and downstream signaling pathways.
nor-BNI's Long-Lasting Effect: The Role of JNK Activation
Nor-BNI acts as a biased ligand at the KOR.[4] While it antagonizes the G-protein-mediated signaling that leads to antinociceception, it simultaneously acts as an agonist for the c-Jun N-terminal kinase (JNK) signaling pathway.[4][6][7] This JNK activation is thought to induce a long-lasting state of receptor inactivation, contributing to the extended duration of its antagonist effects.[4][6][7]
Caption: Signaling pathway of nor-BNI at the kappa-opioid receptor.
This compound's Shorter Duration of Action
This compound was developed based on "soft-drug" principles, incorporating a potentially metabolically labile group to achieve a shorter duration of action.[8] While it is a potent and selective KOR antagonist, its molecular structure is designed for more rapid metabolism and clearance from the body compared to nor-BNI.[1][2] This leads to a more transient antagonist effect at the KOR.
Caption: Proposed mechanism for the shorter duration of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of action of a broad range of selective κ-opioid receptor antagonists is positively correlated with c-Jun N-terminal kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of BU09059: A Comparative Analysis of Kappa-Opioid Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antagonist activity of BU09059 with other selective kappa-opioid receptor (KOR) antagonists. The data presented is compiled from preclinical studies and aims to assist researchers in selecting the appropriate tool compound for their investigations into KOR function and its role in various physiological and pathological processes.
Introduction to Kappa-Opioid Receptor Antagonists
The kappa-opioid receptor (KOR) system is a critical modulator of pain, mood, and addiction. Activation of KOR by its endogenous ligand, dynorphin, or synthetic agonists can lead to analgesia but is also associated with dysphoria, sedation, and other undesirable side effects. Consequently, KOR antagonists are being actively investigated as potential therapeutics for depression, anxiety, and substance use disorders. This compound is a novel KOR antagonist that has been characterized for its in vivo efficacy. This guide compares its performance against established KOR antagonists such as nor-binaltorphimine (nor-BNI), JDTic, and CERC-501 (also known as LY2456302).
Comparative In Vivo Antagonist Activity
The primary method for evaluating the in vivo antagonist activity of these compounds is the blockade of the antinociceptive effects induced by a selective KOR agonist, such as U50,488, in rodent models. The warm water tail-withdrawal assay is a commonly employed behavioral test for this purpose.
Quantitative Data Summary
The following tables summarize the in vivo antagonist potency and duration of action of this compound and its comparators.
| Compound | Animal Model | Assay | Agonist Challenged | Effective Antagonist Dose (Route) | Duration of Action |
| This compound | Mouse | Tail-Withdrawal | U50,488 | 3 and 10 mg/kg (i.p.) | Up to 24 hours, significantly diminished by 7 days |
| nor-BNI | Mouse | Tail-Withdrawal / Tail Pinch | U50,488H | 5 and 20 mg/kg (s.c.) | Long-lasting (at least 4 days, with some studies showing effects for weeks)[1] |
| JDTic | Mouse / Rat | Tail-Flick / Diuresis | U50,488H / Nicotine (B1678760) | 1, 4, 8, or 16 mg/kg (s.c.) | Very long-lasting (up to 2 weeks or more)[2] |
| CERC-501 | Rat / Mouse | Alcohol Self-Administration / Nicotine Withdrawal | Alcohol / Nicotine | 1, 3, and 10 mg/kg (oral) | Shorter-acting (suitable for clinical development)[3][4] |
Experimental Protocols
Warm Water Tail-Withdrawal Assay
This assay is a standard method for assessing spinal analgesia.
Objective: To evaluate the ability of a KOR antagonist to block the antinociceptive effect of a KOR agonist.
Animals: Male CD-1 or C57BL/6 mice are commonly used.
Procedure:
-
Habituation: Mice are gently restrained, and the distal part of their tail is immersed in a warm water bath maintained at a constant temperature (typically 52-55°C).
-
Baseline Latency: The time taken for the mouse to withdraw its tail from the warm water is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage[5].
-
Antagonist Administration: The test antagonist (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Pretreatment Time: A specific pretreatment time is allowed to elapse, which varies depending on the antagonist being tested (e.g., 1 hour for this compound, 24 hours for nor-BNI).
-
Agonist Challenge: The KOR agonist (e.g., U50,488) is administered.
-
Post-Agonist Latency: At the time of peak agonist effect (typically 30 minutes post-administration), the tail-withdrawal latency is measured again.
-
Data Analysis: The degree of antinociception is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100. The antagonist effect is measured by the reduction in the agonist-induced increase in tail-withdrawal latency.
Visualizations
Signaling Pathway of KOR Agonist-Induced Antinociception and its Antagonism
The following diagram illustrates the signaling cascade initiated by a KOR agonist leading to antinociception, and how a KOR antagonist blocks this effect.
Caption: KOR agonist signaling and antagonist blockade.
Experimental Workflow for In Vivo Antagonist Validation
The diagram below outlines the typical workflow for validating the antagonist activity of a compound like this compound in vivo.
Caption: In vivo KOR antagonist validation workflow.
Conclusion
This compound demonstrates potent and selective KOR antagonist activity in vivo. Its duration of action appears to be shorter than that of the long-acting antagonists nor-BNI and JDTic, which may be advantageous in certain experimental contexts or for therapeutic development where a prolonged blockade is not desirable. In contrast, CERC-501 is another shorter-acting antagonist that has progressed to clinical trials. The choice of a KOR antagonist will ultimately depend on the specific requirements of the research, including the desired duration of action and route of administration. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the kappa-opioid receptor antagonist CERC-501 as a candidate therapeutic for alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled study of the kappa opioid receptor antagonist, CERC-501, in a human laboratory model of smoking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BU09059 and Other Kappa Opioid Receptor (KOR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for a range of disorders, including depression, anxiety, and substance abuse. Antagonism of the KOR can mitigate the dysphoric and pro-depressive effects associated with the endogenous KOR ligand, dynorphin. This guide provides a head-to-head comparison of a novel KOR antagonist, BU09059, with other well-established KOR antagonists: norbinaltorphimine (B1679850) (nor-BNI), JDTic, and aticaprant (JNJ-67953964/CERC-501). The comparison focuses on pharmacological data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Comparison
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected KOR antagonists. Data has been compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | pA2 | Duration of Action |
| This compound | 1.72 | 26.5 | 1060 | ~15-fold | ~616-fold | 8.62 | Short-acting |
| nor-BNI | ~0.1-0.3 | ~10-50 | ~20-100 | High | High | 10.2-10.4 | Long-acting (weeks) |
| JDTic | ~0.2-0.4 | ~50-150 | >1000 | High (>300-fold) | Very High (>7000-fold) | 10.46 (GTPγS) | Long-acting (weeks) |
| Aticaprant | 0.81 | 24.0 | 155 | ~30-fold | ~191-fold | Not Reported | Short-acting |
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist, such as the endogenous peptide dynorphin, leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. KOR antagonists, such as this compound, competitively bind to the receptor, preventing agonist-induced signaling. Some KOR antagonists have also been shown to activate c-Jun N-terminal kinase (JNK), which may contribute to their long-lasting effects.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the process of a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the KOR.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of KOR antagonists.
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]-diprenorphine or another suitable high-affinity KOR radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in a 96-well plate.
-
A fixed concentration of the radioligand (e.g., 1 nM [³H]-diprenorphine) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, nor-BNI) are added to compete for binding.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
The plate is incubated at 25°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.
-
Receptor Source: Cell membranes expressing KOR.
-
Reagents: [³⁵S]GTPγS, GDP, and a KOR agonist (e.g., U-50,488).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes are pre-incubated with GDP (e.g., 10 µM) and varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of the KOR agonist is added to stimulate G-protein activation.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by filtration, and the bound [³⁵S]GTPγS is quantified.
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (pA2).
-
Mouse Tail-Flick/Tail-Withdrawal Assay
This in vivo assay assesses the antagonist's ability to block agonist-induced antinociception.
-
Animals: Male CD-1 or C57BL/6 mice.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source or a warm water bath (52-55°C).
-
Procedure:
-
Baseline tail-flick or withdrawal latencies are determined for each mouse. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Mice are pre-treated with the KOR antagonist (e.g., this compound, nor-BNI) at various doses and at different time points before the agonist challenge.
-
A KOR agonist (e.g., U-50,488) is administered, and the tail-flick/withdrawal latency is measured at a set time post-agonist administration (e.g., 30 minutes).
-
The antagonist's ability to block the agonist-induced increase in latency is quantified and used to determine its in vivo potency and duration of action.
-
Head-to-Head Performance Comparison
-
This compound: This novel antagonist demonstrates high affinity and selectivity for the KOR.[1] A key advantage of this compound is its shorter duration of action compared to prototypical KOR antagonists like nor-BNI.[1][2] This makes it a more flexible tool for in vivo studies where a prolonged blockade is not desired and potentially a more manageable therapeutic agent. It is equipotent to nor-BNI in vivo but with a more rapid onset and reversal of its effects.[2]
-
Norbinaltorphimine (nor-BNI): As a widely used research tool, nor-BNI is a potent and selective KOR antagonist.[3] Its most notable characteristic is its extremely long duration of action in vivo, which can last for several weeks after a single administration.[3] This prolonged effect is thought to be mediated by the activation of JNK signaling pathways. While advantageous for studies requiring sustained KOR blockade, this long-lasting effect can be a drawback for therapeutic applications.
-
JDTic: Similar to nor-BNI, JDTic is a potent and highly selective KOR antagonist with a very long duration of action.[2] It has been shown to be effective in various preclinical models of depression and addiction.[1][2] Like nor-BNI, its long-lasting effects are associated with JNK activation and may present challenges for clinical development.
-
Aticaprant (JNJ-67953964/CERC-501): Aticaprant is a selective, short-acting KOR antagonist that has been investigated in clinical trials for the treatment of major depressive disorder.[4] Its shorter half-life makes it a more viable candidate for therapeutic use compared to the long-acting antagonists. It has demonstrated good oral bioavailability and brain penetration.[5]
Conclusion
This compound presents a promising profile as a potent and selective KOR antagonist with a shorter duration of action than the classical antagonists nor-BNI and JDTic. This characteristic, shared with aticaprant, makes it a valuable tool for research and a potential lead for the development of therapeutics where a more controlled and reversible KOR blockade is desirable. The choice of a KOR antagonist will ultimately depend on the specific requirements of the research or therapeutic application, with the duration of action being a critical differentiating factor.
References
- 1. JDTic - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aticaprant - Wikipedia [en.wikipedia.org]
- 5. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of BU09059 Against Mu/Delta Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid receptor ligand BU09059's selectivity for mu (µ) and delta (δ) opioid receptors against a panel of alternative compounds. The information is curated to assist researchers in assessing its potential application in studies where selective kappa (κ) opioid receptor antagonism is desired with minimal interference at mu and delta receptor signaling.
Introduction to this compound
This compound is a derivative of the potent and selective kappa opioid receptor (KOR) antagonist, JDTic.[1] It was developed to retain high affinity and selectivity for the KOR while exhibiting a shorter duration of action in vivo.[2] This characteristic makes it a valuable tool for research into the physiological and pathological roles of the kappa opioid system. Understanding its selectivity profile, particularly its low affinity and functional activity at mu and delta opioid receptors, is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and a selection of reference opioid receptor ligands at mu, delta, and kappa opioid receptors.
| Compound | Mu (µ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | Selectivity (κ/µ) | Selectivity (κ/δ) |
| This compound | 26.5 | 1060 | 1.72 | 15.4 | 616.3 |
| JDTic | >1000 | >1000 | 0.32 | >3125 | >3125 |
| nor-Binaltorphimine (nor-BNI) | 14.6 | 34.1 | 0.22 | 66.4 | 155 |
| DAMGO | 1.18 | 180.4 | >10000 | - | - |
| DPDPE | >10000 | 2.7 | >10000 | - | - |
| U-50,488 | 6100 | >10000 | 114 | - | - |
| Naloxone (B1662785) | 1.07 | 18.3 | 4.3 | - | - |
| Naltrindole | 15.6 | 0.07 | 117 | - | - |
Data compiled from multiple sources. Note that absolute values may vary between studies due to different experimental conditions.
Functional Activity at Opioid Receptors
Functional assays measure the biological effect of a ligand upon binding to its receptor. For antagonists, this is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
The data below illustrates the functional antagonist potency of this compound at the kappa opioid receptor and its negligible effect at mu and delta receptors.
| Compound | Receptor | Functional Assay | pA2 Value |
| This compound | Kappa (κ) | Mouse Vas Deferens | 8.62[2] |
| This compound | Mu (µ) | Mouse Vas Deferens | Negligible antagonism up to 5 µM[1] |
| This compound | Delta (δ) | Mouse Vas Deferens | Negligible antagonism up to 5 µM[1] |
| Naloxone | Mu (µ) | Guinea Pig Ileum | ~8.0-8.5 |
| Naltrindole | Delta (δ) | Mouse Vas Deferens | ~8.0-9.0 |
dot
Caption: Generalized signaling pathways for opioid receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of opioid ligand selectivity.
Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells) or from brain tissue.
-
Radiolabeled ligand (e.g., [³H]diprenorphine, a non-selective opioid antagonist).
-
Unlabeled test compounds (e.g., this compound, DAMGO, DPDPE).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determination of non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Non-Specific Binding Control: Include wells containing the cell membranes, radioligand, and a high concentration of naloxone to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for a typical radioligand binding assay.
Isolated Tissue Bioassay for Functional Antagonism (pA2 Determination)
This protocol is used to determine the functional antagonist potency (pA2) of a compound by measuring its ability to inhibit the effects of an agonist in an isolated tissue preparation, such as the mouse vas deferens or guinea pig ileum.
Materials:
-
Isolated tissue preparation (e.g., mouse vas deferens or guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and recording system.
-
Agonist appropriate for the receptor of interest (e.g., U-50,488 for kappa, DAMGO for mu, DPDPE for delta).
-
Antagonist test compound (e.g., this compound).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined time.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: Measure the rightward shift in the agonist concentration-response curve caused by the antagonist. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
dot
Caption: Logical flow for determining the pA2 value of an antagonist.
Conclusion
The experimental data clearly demonstrate that this compound is a highly potent and selective kappa opioid receptor antagonist. Its binding affinity for the kappa receptor is significantly higher than for the mu and delta receptors, with selectivity ratios of approximately 15-fold and 616-fold, respectively.[1] Functionally, this compound exhibits potent antagonism at the kappa receptor, as indicated by its high pA2 value.[2] Crucially for researchers investigating kappa opioid receptor function, this compound shows negligible antagonist activity at mu and delta opioid receptors at concentrations up to 5 µM.[1] This high degree of selectivity makes this compound a superior tool for dissecting the specific roles of the kappa opioid system in vitro and in vivo, with a reduced likelihood of confounding effects from mu and delta receptor interactions. When compared to less selective antagonists, this compound offers a more precise means of studying kappa receptor pharmacology.
References
Validating the Short-Acting Profile of BU09059: A Comparative Guide
For researchers in neuropsychopharmacology and drug development, the duration of action of a receptor antagonist is a critical determinant of its therapeutic potential and research utility. Prototypical kappa-opioid receptor (κ-antagonists), such as norbinaltorphimine (B1679850) (norBNI), exhibit an unusually long duration of action, with effects lasting for weeks after a single administration.[1][2][3] This prolonged action can be a significant drawback, limiting flexible dosing paradigms and complicating the interpretation of behavioral studies. BU09059, a novel analogue of the κ-antagonist JDTic, has been specifically engineered based on "soft drug" principles to overcome this limitation, offering a potent and selective antagonism with a significantly shorter in vivo pharmacodynamic profile.[1][3]
This guide provides an objective comparison of this compound and the long-acting κ-antagonist norBNI, supported by experimental data, to validate the short-acting nature of this compound.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to norBNI, highlighting the distinct duration of action.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | κ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |
| This compound | 0.81 | 12.2 | 500 | 15 | 616 |
| norBNI | ~0.1-0.5 (literature values) | >100 | >100 | >200 | >200 |
Data for this compound extracted from Casal-Dominguez et al. (2014)[1][3]. Data for norBNI represents typical literature values.
Table 2: In Vivo Duration of Antagonist Action (Tail-Withdrawal Assay)
| Compound (Dose) | Onset of Action | Peak Effect | Duration of Significant Antagonism |
| This compound (3 & 10 mg/kg) | 1 hour | 24 hours | Diminished by 7 days |
| norBNI (3 & 10 mg/kg) | 1 hour | 7-14 days | Up to 21 days |
This table summarizes in vivo data from the U50,488-induced antinociception tail-withdrawal assay in mice[1][2].
Experimental Protocols
The validation of this compound's short-acting profile relies on established in vivo assays. The following is a detailed methodology for the key experiment cited.
Tail-Withdrawal Assay for κ-Antagonist Activity
This experiment measures the ability of an antagonist (this compound or norBNI) to block the antinociceptive (pain-reducing) effects of a κ-agonist (U50,488). A shorter duration of blockade indicates a shorter-acting antagonist.
Objective: To determine the onset and duration of the antagonist effects of this compound and norBNI against a κ-agonist-induced analgesic response.
Materials:
-
Male C57BL/6 mice
-
This compound
-
norbinaltorphimine (norBNI)
-
U-50,488 (κ-agonist)
-
Saline solution
-
Water bath maintained at 52°C
-
Timer
Procedure:
-
Acclimation: Mice are acclimated to the testing room and handling for at least 60 minutes before the experiment.
-
Baseline Latency: The tail of each mouse is immersed in the 52°C water bath, and the time taken to flick or withdraw the tail (tail-withdrawal latency) is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage. This is the baseline measurement.
-
Antagonist Administration: Mice are divided into groups and administered a single intraperitoneal (i.p.) injection of either saline, this compound (e.g., 3 or 10 mg/kg), or norBNI (e.g., 3 or 10 mg/kg).
-
Time-Course Testing: The antagonist effect is tested at various time points post-injection (e.g., 1 hour, 24 hours, 7 days, 14 days, and 21 days).
-
κ-Agonist Challenge: At each designated time point, mice are challenged with an injection of the κ-agonist U-50,488 (e.g., 10 mg/kg, s.c.).
-
Post-Agonist Latency Measurement: 30 minutes after the U-50,488 injection, the tail-withdrawal latency is measured again.
-
Data Analysis: The data is typically expressed as a percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A reduction in the % MPE in the antagonist-treated groups compared to the saline group indicates a blockade of the agonist's effect. The duration of action is determined by the time points at which this blockade is no longer statistically significant.
Visualizing the Mechanisms and Workflow
To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: κ-Opioid Receptor Signaling Pathway
Caption: In Vivo Tail-Withdrawal Experimental Workflow
References
Quantitative Efficacy and Selectivity Comparison
A Comparative Efficacy Analysis of the Kappa-Opioid Receptor Antagonist BU09059
This guide provides a detailed comparison of the efficacy of the novel kappa-opioid receptor (KOR) antagonist, this compound, with other established KOR antagonists such as norbinaltorphimine (B1679850) (norBNI), JDTic, 5'-guanidinonaltrindole (B10772374) (GNTI), and the clinically relevant compound, buprenorphine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.
The following tables summarize the binding affinities and antagonist potencies of this compound and its comparators at the kappa (κ), mu (μ), and delta (δ) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ/μ Selectivity | κ/δ Selectivity |
| This compound | 1.72 | 25.8 | 1060 | 15-fold | 616-fold |
| norBNI | Low nM affinity | Moderate affinity | Moderate affinity | 484-fold | 113-fold |
| JDTic | Low nM affinity | Moderate affinity | Moderate affinity | High | High |
| GNTI | 0.04 | >20 | >20 | >500-fold | >500-fold |
| Buprenorphine | High affinity | High affinity (partial agonist) | High affinity | N/A | N/A |
Note: Specific Ki values for norBNI and JDTic can vary between studies, but they consistently demonstrate high affinity for the KOR.
Table 2: In Vitro and In Vivo Antagonist Efficacy
| Compound | Antagonist Potency (pA2 at KOR) | In Vivo Model | Key Efficacy Findings | Duration of Action |
| This compound | 8.62 | U50,488-induced antinociception (mouse tail-withdrawal) | Potently blocks KOR agonist effects.[1][2][3] | Shorter acting than norBNI; peak effect at 24h, significantly reduced by 7 days.[1][2] |
| norBNI | N/A | U50,488-induced antinociception (mouse tail-withdrawal) | Potent and selective KOR antagonist.[4] | Very long-lasting; effects can persist for weeks to months.[1][2][4] |
| JDTic | N/A | U50,488-induced antinociception (mouse tail-flick) | Potent, orally active, and long-acting KOR antagonist.[3][5] | Long-lasting; antagonist activity can be observed for up to 28 days.[3][5] |
| GNTI | N/A | Schedule-controlled behavior (rhesus monkeys) | Potent and selective KOR antagonist with a slow onset.[6] | Long-lasting.[6] |
| Buprenorphine | N/A | Bremazocine-induced urination (rat) | Potent KOR antagonist with no agonist activity observed in this model.[7] | N/A |
Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities for this compound and its analogs were determined using competitive displacement assays with the non-selective opioid antagonist [3H]-diprenorphine in Chinese Hamster Ovary (CHO) cell membranes expressing the human κ-, μ-, or δ-opioid receptor. Membranes were incubated with [3H]-diprenorphine and varying concentrations of the competitor compound. Non-specific binding was determined in the presence of a high concentration of naloxone. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Tail-Withdrawal)
The in vivo antagonist efficacy of this compound was assessed using the warm water tail-withdrawal assay in mice.[1][2]
-
Animal Model: Adult male CD-1 mice were used.
-
Procedure: The distal 2 cm of the mouse's tail was immersed in a warm water bath maintained at 50°C. The latency to tail withdrawal was recorded, with a cut-off time of 15 seconds to prevent tissue damage.
-
Experimental Design:
-
A baseline tail-withdrawal latency was measured.
-
The KOR agonist U50,488 (10 mg/kg) was administered to induce antinociception, and the latency was measured again after 30 minutes.
-
To test for antagonist effects, this compound or a comparator compound was administered at various time points (e.g., 1 hour, 24 hours, 7 days, 14 days) prior to the U50,488 challenge.
-
-
Data Analysis: The degree of antinociception was calculated as the percentage of the maximum possible effect (%MPE). The ability of the antagonist to block the U50,488-induced increase in tail-withdrawal latency was used to determine its efficacy and duration of action.
Signaling Pathways and Experimental Workflow
Kappa-Opioid Receptor Signaling Pathway
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Activation of the KOR by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effector systems.
Caption: Kappa-Opioid Receptor (KOR) Signaling Cascade.
Experimental Workflow for In Vivo Antagonist Efficacy Testing
The following diagram illustrates the workflow for determining the in vivo efficacy and duration of action of a KOR antagonist.
Caption: In Vivo KOR Antagonist Efficacy Workflow.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. The Role of Opioid Receptor Antagonists in Regulation of Blood Pressure and T-Cell Activation in Mice Selected for High Analgesia Induced by Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JDTic: a potent kappa-selective opioid receptor antagonist [opioids.wiki]
- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
A Comparative Guide: The Advantages of BU09059 Over Long-Acting Kappa-Opioid Receptor Antagonists
For researchers and professionals in drug development, the kappa-opioid receptor (KOR) has emerged as a significant target for treating a range of psychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] Antagonists of the KOR can block stress-induced behavioral responses and the dysphoric effects associated with the receptor's activation by its endogenous ligand, dynorphin (B1627789).[1][2][3][4]
However, the development of KOR antagonists as therapeutic agents has been hampered by the unusual pharmacodynamic properties of prototypical selective antagonists like norbinaltorphimine (B1679850) (nor-BNI) and JDTic.[5] These compounds are characterized by an exceptionally long duration of action, with effects lasting for weeks after a single administration.[1][2] This presents challenges for clinical development, including difficulties in dose adjustment and management of potential adverse effects.
BU09059, a novel KOR antagonist, was developed to address these limitations.[5] Derived from the long-acting antagonist JDTic, this compound was designed using "soft-drug" principles to have a shorter, more reversible pharmacodynamic profile while retaining high potency and selectivity for the KOR.[5][6] This guide provides a detailed comparison of this compound and traditional long-acting KOR antagonists, supported by experimental data.
Mechanism of Action: A Tale of Two Durations
Kappa-opioid receptors are G-protein coupled receptors that, when activated by agonists like dynorphin, produce cellular effects that contribute to negative affective states such as dysphoria and aversion.[1][2] KOR antagonists work by binding to these receptors and blocking the effects of dynorphin and other KOR agonists.[7]
Long-Acting Antagonists (e.g., nor-BNI, JDTic): These antagonists exhibit a very long duration of action in vivo. For instance, a single dose can produce receptor blockade that peaks at 7 days and can last up to 21 days.[1][2] The precise mechanism for this prolonged action is not fully understood but is thought to be related to their lipophilicity, leading to the formation of depots in neuronal membranes, resulting in slow clearance from the brain.[1][2]
This compound: In contrast, this compound is a potent, selective, and short-acting (non-"inactivating") KOR antagonist.[6] It was designed to include a potentially metabolically labile group, allowing for a shorter duration of action without sacrificing affinity or selectivity for the KOR.[5] This makes its pharmacokinetic and pharmacodynamic profile more predictable and controllable, a desirable feature for a therapeutic agent.
Data Presentation: Head-to-Head Comparison
The following tables summarize the key quantitative differences between this compound and the prototypical long-acting KOR antagonist, nor-BNI.
Table 1: Opioid Receptor Binding Affinity and Selectivity
| Compound | κ-Receptor (Kᵢ, nM) | μ-Receptor (Kᵢ, nM) | δ-Receptor (Kᵢ, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |
| This compound | 1.72 | 26.5 | 1060 | 15-fold | 616-fold |
| nor-BNI | Data varies across studies | Data varies across studies | Data varies across studies | Generally high | Generally high |
Data for this compound sourced from Casal-Dominguez et al. (2014).[1][6] Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Kᵢ values indicate higher binding affinity. The selectivity of this compound for the κ-receptor over the δ-receptor far exceeded that of standard antagonists like nor-BNI in the cited study.[1]
Table 2: In Vivo Pharmacodynamic Profile (Blockade of U50,488-induced Antinociception)
| Compound (Dose) | Onset of Action | Peak Effect | Duration of Significant Blockade |
| This compound (3 & 10 mg/kg) | ~1 hour | ~24 hours | Diminished by 7 days |
| nor-BNI (10 mg/kg) | ~1 hour | 7-14 days | Up to 21 days |
This table illustrates the stark difference in the duration of action. While both antagonists have a rapid onset, this compound's effects are significantly shorter-lived, which is a key advantage for clinical applications. Data sourced from Casal-Dominguez et al. (2014).[1][2]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow used to characterize these compounds.
Caption: KOR antagonist mechanism of action.
Caption: In vivo experimental workflow.
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity and selectivity of this compound, competitive binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human κ-, μ-, or δ-opioid receptors.
-
Preparation: Cell membranes were prepared and incubated in a buffer solution.
-
Incubation: Membranes were incubated with a specific radioligand ([³H]-diprenorphine) and varying concentrations of the competing antagonist (e.g., this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. This value was then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Mouse Tail-Withdrawal Test)
This assay was used to determine the in vivo potency and duration of action of the KOR antagonists.
-
Animals: Male C57BL/6 mice were used for the experiments.
-
Baseline Measurement: The baseline latency for the mouse to withdraw its tail from a warm water bath (e.g., 52°C) was recorded. A cut-off time (e.g., 15 seconds) was used to prevent tissue damage.
-
Antagonist Administration: Mice were injected subcutaneously (s.c.) with either saline (control), this compound (e.g., 3 and 10 mg/kg), or nor-BNI (e.g., 10 mg/kg).
-
Agonist Challenge: At various time points after antagonist administration (e.g., 1 hour, 24 hours, 7 days, 14 days), mice were challenged with a subcutaneous injection of the selective KOR agonist U50,488.
-
Post-Challenge Measurement: 30 minutes after the agonist challenge, the tail-withdrawal latency was measured again.
-
Data Analysis: The antagonist's effect was quantified by its ability to block the antinociceptive (pain-blocking) effect of U50,488. The results are often expressed as a percentage of the maximum possible effect (%MPE).
Core Advantages of this compound
The primary advantage of this compound over long-acting antagonists like nor-BNI lies in its significantly shorter duration of action.[1][2] This key difference confers several benefits for both research and therapeutic applications:
-
Improved Controllability and Safety: A shorter half-life allows for better dose control and a more predictable pharmacokinetic profile. If adverse effects were to occur, they would resolve much more quickly than with a long-acting antagonist whose effects can persist for weeks.[2]
-
Enhanced Therapeutic Potential: The irreversible or near-irreversible nature of long-acting antagonists is a significant hurdle for clinical development. The reversible, shorter-acting profile of this compound makes it a much more viable candidate for chronic dosing in the treatment of psychiatric disorders.[6]
-
High Receptor Selectivity: this compound demonstrates high affinity for the KOR with excellent selectivity over μ- and δ-opioid receptors.[1][5][8] This specificity is crucial for minimizing off-target side effects that could arise from interaction with other opioid receptors.
-
Valuable Research Tool: With its potent and selective KOR antagonism but shorter duration, this compound provides researchers with a novel tool to investigate the functional role of the KOR system with greater temporal precision than is possible with long-acting compounds.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What Are Opioid Antagonists? Examples and How They Work [healthline.com]
- 8. medchemexpress.com [medchemexpress.com]
BU09059: A Comparative Analysis of Its Potency in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of BU09059, a selective kappa-opioid receptor (KOR) antagonist, with other relevant opioid receptor modulators. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective evaluation of this compound's performance in key functional assays.
Executive Summary
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR). Functional assays demonstrate its high affinity for the KOR with significant selectivity over mu (μ) and delta (δ) opioid receptors. In isolated tissue preparations, this compound effectively antagonizes KOR agonists. Furthermore, in vivo studies in animal models confirm its ability to block the pharmacological effects of KOR activation. This guide will delve into the quantitative data from these assays, provide detailed experimental protocols, and visualize the relevant biological pathways.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of this compound in comparison to other opioid receptor ligands.
| Compound | Receptor | Kᵢ (nM) | Selectivity (fold) vs. μ | Selectivity (fold) vs. δ | Reference |
| This compound | κ | 1.72 ± 4.38 | 15 | 616 | [1] |
| norBNI | κ | - | - | - | |
| GNTI | κ | - | - | - | |
| JDTic | κ | 0.41 | >100 | >100 | [1] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity.
| Compound | Assay | pA₂ | Receptor | Agonist Used | Reference |
| This compound | Isolated Guinea Pig Ileum | 8.62 | κ | U-50,488 | [1] |
| Naloxone (B1662785) | Isolated Guinea Pig Ileum | 8.56 ± 0.22 | μ | Morphine | [2] |
| Naloxone | Pigeon Discriminative Stimulus | 6.01 - 6.81 | κ | Various κ-agonists | [3] |
| Naltrexone (B1662487) | Rhesus Monkey Tail-Withdrawal | 7.55 - 7.64 | κ | U-50,488, U-69,593 | [4][5] |
| Buprenorphine | GTPγS Functional Binding Assay | Kᵢ = 0.072 nM | κ | - | [6] |
pA₂ is a measure of the potency of a competitive antagonist; a higher pA₂ value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the κ-, μ-, and δ-opioid receptors.
Materials:
-
Radioligand: [³H]-diprenorphine
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human κ-, μ-, or δ-opioid receptor.
-
Test Compounds: this compound, norBNI, GNTI.
-
Non-specific Binding Control: Naloxone (50 μM)
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Apparatus: Brandel cell harvester, glass-fiber filtermats (GF/C), scintillation counter.
Procedure:
-
Cell membranes (20 μg of protein) are incubated in the Tris-HCl buffer.
-
A saturating concentration of [³H]-diprenorphine (0.2–0.3 nM) is added to the incubation mixture.
-
Varying concentrations of the test compounds (e.g., this compound) are added, typically ranging from 0.1 pM to 1 μM.
-
For determining non-specific binding, 50 μM of naloxone is used in place of the test compound.
-
The mixture is incubated for 1 hour at 25°C in a shaking water bath.
-
Following incubation, the samples are rapidly filtered through GF/C glass-fiber filtermats using a Brandel cell harvester to separate bound from free radioligand.
-
The filters are rinsed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Kᵢ values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[7][8][9][10]
Isolated Guinea Pig Ileum Bioassay
This functional assay assesses the antagonist potency of a compound by measuring its ability to inhibit the contractile response induced by an agonist in the guinea pig ileum.
Objective: To determine the pA₂ value of this compound at the κ-opioid receptor.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Agonist: U-50,488 (a selective κ-opioid receptor agonist).
-
Antagonist: this compound.
-
Physiological Salt Solution: Krebs solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Apparatus: Organ bath, isometric force transducer, data acquisition system.
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution.
-
The tissue is subjected to electrical field stimulation to induce twitch contractions.
-
A cumulative concentration-response curve for the agonist (U-50,488) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the inhibition of the twitch response.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
The dose-ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.[2][11][12][13]
Mouse Vas Deferens Bioassay
This assay is used to determine the activity of compounds at μ- and δ-opioid receptors.
Objective: To assess the antagonist activity of this compound at μ- and δ-opioid receptors.
Materials:
-
Tissue: Freshly isolated mouse vas deferens.
-
Agonists: DAMGO (a selective μ-opioid receptor agonist) and DPDPE (a selective δ-opioid receptor agonist).
-
Antagonist: this compound.
-
Physiological Salt Solution: Magnesium-free Krebs solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Apparatus: Organ bath, isometric force transducer, data acquisition system.
Procedure:
-
The mouse vas deferens is mounted in an organ bath containing the physiological salt solution.
-
The tissue is electrically stimulated to produce twitch contractions.
-
Concentration-response curves for DAMGO and DPDPE are established to measure their inhibitory effect on the twitch contractions.
-
The assay is then repeated in the presence of various concentrations of this compound to determine if it antagonizes the effects of DAMGO or DPDPE.[5][7]
Warm-Water Tail-Withdrawal Assay
This in vivo assay measures the analgesic properties of a compound by assessing the latency of a mouse to withdraw its tail from warm water.
Objective: To evaluate the in vivo antagonist activity of this compound against a κ-opioid receptor agonist.
Materials:
-
Animals: CD-1 mice.
-
Agonist: U-50,488.
-
Antagonist: this compound.
-
Apparatus: Water bath maintained at a constant temperature (e.g., 50°C or 52°C), timer.[4][14]
Procedure:
-
A baseline tail-withdrawal latency is measured for each mouse by immersing the distal portion of its tail in the warm water and recording the time it takes for the mouse to flick its tail out. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
The antagonist (this compound) or vehicle is administered to the mice.
-
After a specified pretreatment time, the κ-agonist (U-50,488) is administered.
-
At various time points after agonist administration, the tail-withdrawal latency is measured again.
-
The degree of antinociception is calculated as the percentage of the maximum possible effect (%MPE). The ability of this compound to block the antinociceptive effect of U-50,488 demonstrates its in vivo antagonist activity.[1][4][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus and response rate-decreasing effects of kappa opioids: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of kappa opioid agonist-induced antinociception by naltrexone apparent pA2 analysis in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Kappa Opioid Agonist-Induced Antinociception by Naltrexone Apparent pA2 Analysis in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropharmacology [personal.utdallas.edu]
- 14. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BU09059
This document provides crucial safety protocols, logistical information, and operational guidance for the handling and disposal of BU09059, a potent and selective κ-opioid receptor (KOR) antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Compound Information and Storage
This compound is a solid powder that is soluble in DMSO. For optimal stability, it should be stored under specific conditions to prevent degradation.
| Storage Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
| Additional Requirements | Store in a dry and dark location. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following PPE is recommended for all personnel handling the compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the solid compound. |
| Body Protection | A lab coat should be worn at all times in the laboratory. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form outside of a fume hood. |
Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the key steps for preparing and using the compound in an experimental setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All solutions containing this compound should be collected in a designated hazardous waste container.
-
Solid Waste: All disposables that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a sealed, labeled hazardous waste bag.
-
Decontamination: Work surfaces and non-disposable equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to the κ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human κ-opioid receptor
-
[³H]diprenorphine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the κ-opioid receptor.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]diprenorphine to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the Ki (inhibition constant) of this compound.
In Vivo: Mouse Tail-Withdrawal Assay
This protocol is a representative method for assessing the antagonist activity of this compound in a rodent model of nociception.
Materials:
-
Male C57BL/6 mice
-
This compound
-
U50,488H (a κ-opioid receptor agonist)
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Water bath maintained at 52°C
-
Timer
Procedure:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer U50,488H to induce analgesia.
-
At the time of peak U50,488H effect, immerse the distal 1-2 cm of the mouse's tail in the 52°C water bath.
-
Record the latency for the mouse to flick its tail out of the water. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
Compare the tail-flick latencies between the this compound-treated group and the vehicle-treated group to determine the antagonist effect of this compound.
Signaling Pathway
This compound acts as an antagonist at the κ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the KOR typically initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks this cascade.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
